3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
diethyl (4-oxo-1,2,3-benzotriazin-3-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N3O5P/c1-3-17-20(16,18-4-2)19-14-11(15)9-7-5-6-8-10(9)12-13-14/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDPNPAGZMZOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)ON1C(=O)C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401645 | |
| Record name | 3-[(Diethoxyphosphoryl)oxy]-1,2,3-benzotriazin-4(3H)-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165534-43-0 | |
| Record name | Diethyl 4-oxo-1,2,3-benzotriazin-3-yl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165534-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Depbt | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Diethoxyphosphoryl)oxy]-1,2,3-benzotriazin-4(3H)-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | DEPBT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4JZE73XNT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, commonly known as DEPBT, is a highly efficient phosphonium-type peptide coupling reagent. It is renowned for its exceptional ability to suppress racemization during amide bond formation, a critical aspect of peptide and medicinal chemistry. This technical guide provides a comprehensive overview of DEPBT, including its chemical properties, mechanism of action, and applications in peptide synthesis. Detailed experimental protocols and comparative performance data are presented to assist researchers in its effective utilization.
Introduction
The synthesis of peptides with high purity and stereochemical integrity is paramount in drug discovery and development. A significant challenge in peptide synthesis is the racemization of amino acid residues during the coupling step, which can lead to the formation of diastereomeric impurities that are often difficult to separate and can have altered biological activity. This compound (DEPBT) has emerged as a superior coupling reagent that minimizes this side reaction.[1][2] Its utility is particularly notable in the coupling of sterically hindered or racemization-prone amino acids.[3][4] This document serves as a detailed resource for professionals engaged in peptide synthesis, offering insights into the technical aspects of DEPBT and its practical application.
Chemical and Physical Properties
DEPBT is a crystalline, colorless solid that is stable for months at room temperature, a notable advantage over many hygroscopic phosphonium and uronium salts.[2]
| Property | Value | Reference |
| IUPAC Name | Diethyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl) phosphate | [5] |
| Synonyms | DEPBT, Diethyl 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl Phosphate | [4] |
| CAS Number | 165534-43-0 | [5] |
| Molecular Formula | C₁₁H₁₄N₃O₅P | [5] |
| Molar Mass | 299.22 g/mol | [5] |
| Melting Point | 75-77 °C | [6] |
| Storage Temperature | +2°C to +8°C | [6] |
Mechanism of Action
The efficacy of DEPBT in promoting amide bond formation while suppressing racemization lies in its unique mechanism. The reaction is initiated by the deprotonation of the N-protected amino acid by a tertiary amine, which then attacks the phosphorus atom of DEPBT. This is followed by the rearrangement of the resulting transient intermediate to form a stable and highly activated 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) ester. This active ester subsequently reacts with the amine component to yield the desired peptide product with minimal risk of racemization.[1]
Performance and Comparative Data
DEPBT consistently demonstrates superior performance in minimizing racemization compared to other common coupling reagents.
Racemization Studies
Quantitative studies have shown that DEPBT is highly effective at preserving the stereochemical integrity of amino acids during coupling.
| Coupling Reagent | Enantiomeric Excess (ee%) | Reference |
| DEPBT/DIEA | 95.8 | [1] |
| TDBTU/DIEA | 91.8 | [1] |
| HBTU/DIEA | 83.6 | [1] |
| HATU/DIEA | 77.2 | [1] |
Table 1: Comparison of enantiomeric excess in the coupling of TL-Phe and L-Val–OMe using various coupling reagents.[1]
Peptide Cyclization
DEPBT has also proven to be an excellent reagent for the cyclization of linear peptides, often providing higher yields compared to other reagents.
| Coupling Reagent | Cyclization Yield (%) of c(Pro-Tyr-Leu-Ala-Gly) | Cyclization Yield (%) of c(Ala-Tyr-Leu-Ala-Gly) | Reference |
| DEPBT | 60 | 51 | [1] |
| BOP | 45 | 42 | [1] |
| HBTU | 42 | 35 | [1] |
| TBTU | 40 | 33 | [1] |
Table 2: Isolated yields of cyclic pentapeptides using different coupling reagents.[1]
Experimental Protocols
The following are generalized protocols for the use of DEPBT in various peptide synthesis applications. Researchers should optimize these protocols for their specific substrates and conditions.
Solution-Phase Peptide Coupling
This protocol is suitable for the coupling of N-protected amino acids to amino acid esters in solution.
Materials:
-
N-protected amino acid
-
Amino acid ester hydrochloride
-
DEPBT
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in anhydrous THF.
-
Add triethylamine or DIEA (2.0 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add DEPBT (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, filter off any solids.
-
Concentrate the filtrate under reduced pressure.
-
The crude peptide can be purified by standard methods such as column chromatography or recrystallization.[7]
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the use of DEPBT for coupling an amino acid to a resin-bound peptide.
Materials:
-
Fmoc-protected amino acid
-
Resin-bound peptide with a free N-terminal amine
-
DEPBT
-
DIEA or Et₃N
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Swell the resin-bound peptide in DMF or DCM.
-
In a separate vessel, dissolve the Fmoc-protected amino acid (1.5-3.0 eq. relative to resin loading) in DMF.
-
Add DIEA or Et₃N (3.0-6.0 eq.) to the amino acid solution.
-
Add DEPBT (1.5-3.0 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Filter the resin and wash thoroughly with DMF and DCM.[7]
-
Proceed to the next deprotection and coupling cycle.
Peptide Cyclization
This protocol is for the head-to-tail cyclization of a linear peptide.
Materials:
-
Linear peptide with N- and C-terminal protecting groups removed
-
DEPBT
-
Et₃N
-
DMF, anhydrous
Procedure:
-
Dissolve the linear peptide in anhydrous DMF to a final concentration of 1-2 mM.
-
Cool the solution to 0 °C in an ice bath.
-
Add Et₃N (4.0 eq.).
-
Add DEPBT (2.0 eq.) to the solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 24 hours.
-
Remove the DMF under high vacuum.
-
Purify the crude cyclic peptide by chromatography.[7]
Applications in the Synthesis of Complex Molecules
The high efficiency and low racemization rates associated with DEPBT have made it a valuable tool in the total synthesis of complex natural products. It has been successfully employed in the synthesis of ramoplanin A2, teicoplanin aglycon, and ustiloxin, among others.[8] In these syntheses, DEPBT was often used for the formation of challenging amide bonds, such as those involving phenylglycine residues, where other coupling reagents led to low yields or significant racemization.[1]
Conclusion
This compound (DEPBT) is a robust and highly effective peptide coupling reagent that offers significant advantages, most notably its remarkable resistance to racemization. Its stability, ease of use, and superior performance in both solution-phase and solid-phase peptide synthesis, as well as in the cyclization of peptides, make it an invaluable tool for researchers and professionals in the field of drug development and peptide chemistry. The provided data and protocols serve as a practical guide for the successful implementation of DEPBT in the synthesis of simple and complex peptide molecules.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. [PDF] DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization | Semantic Scholar [semanticscholar.org]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. DEPBT - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of DEPBT: A Technical Guide to a Superior Peptide Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields and preserving the stereochemical integrity of the final product. Among the arsenal of available reagents, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has emerged as a superior choice, particularly for its remarkable resistance to racemization.[1][2][3][4][5] This technical guide provides an in-depth exploration of the mechanism of action of DEPBT, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
The efficacy of DEPBT lies in its unique mechanism that proceeds through a highly activated yet stable intermediate, minimizing the opportunity for racemization. The process can be delineated into three key steps:
-
Carboxylate Formation: The process is initiated by a tertiary amine (e.g., triethylamine or diisopropylethylamine) which deprotonates the carboxylic acid of the N-protected amino acid to form a carboxylate anion.[1][6]
-
Formation of the Activated HOOBt Ester: The nucleophilic carboxylate anion then attacks the central phosphorus atom of DEPBT. This results in the formation of a transient intermediate which subsequently rearranges, losing diethyl phosphite, to generate a highly activated and stable 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) ester.[1][6] This mechanism is analogous to the one proposed for the phosphonium reagent BOP.[1]
-
Aminolysis and Peptide Bond Formation: The stable activated HOOBt ester is then readily attacked by the amino group of the incoming amino component (the N-component). This nucleophilic acyl substitution results in the formation of the desired amide bond and the release of HOOBt.[1]
The key to DEPBT's low racemization potential is the rapid and efficient formation of the stable HOOBt ester, which then undergoes aminolysis at a rate that significantly outcompetes the pathways leading to loss of stereochemical purity.[2][7]
Visualizing the Mechanism
The following diagram illustrates the step-by-step mechanism of DEPBT-mediated peptide coupling.
Quantitative Data: Comparative Performance
Numerous studies have demonstrated the superior performance of DEPBT in comparison to other common coupling reagents, particularly in terms of yield and suppression of racemization.
Racemization Studies
The following table summarizes a comparative study on the racemization of a model peptide coupling reaction using various reagents. The diastereomeric ratio (dr) is a direct measure of the extent of racemization, with a higher ratio indicating less racemization.
| Entry | Coupling Reagent | Base | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | BOP (1 equiv), HOBt (6 equiv) | NMM | -15 | 21 | 59 | 87:13 |
| 2 | HBTU (1 equiv), HOBt (1 equiv) | DIPEA | 0 to r.t. | 1 | 73 | 68:32 |
| 3 | EDC (1 equiv), HOBt (1 equiv) | DIPEA | 0 to r.t. | 12 | 71 | 70:30 |
| 4 | EDC (2 equiv), Oxyma (2 equiv) | DIPEA | 0 to r.t. | 4 | 70 | 78:22 |
| 5 | PyOxim (1 equiv), Oxyma (1 equiv) | DIPEA | 0 to r.t. | 2 | 78 | 78:22 |
| 6 | DEPBT (1.1 equiv) | DIPEA | 0 to r.t. | 2 | 76 | >98:2 |
| Data sourced from a study on the synthesis of a kyotorphin derivative.[8][9] |
Cyclization Yields
DEPBT has also been shown to be highly effective for peptide cyclization, often providing superior yields compared to other reagents.
| Cyclopeptide | Coupling Reagent | Yield (%) |
| c(Pro-Tyr-Leu-Ala-Gly) | DEPBT | 54 |
| BOP | 35 | |
| EDC | 25 | |
| HBTU | 40 | |
| DPPA | 28 | |
| Data from a study on peptide cyclization.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving DEPBT.
General Protocol for Solution-Phase Peptide Coupling with DEPBT
This protocol is a general guideline for a typical coupling reaction in solution.
-
Reactant Preparation: Dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (or other salt, 1.0 eq) in an appropriate anhydrous solvent (e.g., THF, DMF, or CH₂Cl₂) to a concentration of approximately 0.1-0.2 M.
-
Base Addition: Add the tertiary amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq) to the reaction mixture and stir for 10-15 minutes at room temperature to generate the free amine of the amino component and the carboxylate of the N-protected amino acid.
-
DEPBT Addition: Add DEPBT (1.1-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reactions are typically complete within 1-4 hours.
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude peptide by flash column chromatography on silica gel or by preparative HPLC.
-
Experimental Protocol for Racemization Study
This protocol details a representative experiment to quantify the level of racemization during a DEPBT-mediated coupling.
-
Model Reaction: The coupling of N-acetyl-L-tyrosine with L-arginine amide dihydrochloride to form N-acetyl-L-tyrosyl-L-arginine amide.
-
Reagent Preparation:
-
Dissolve N-acetyl-L-tyrosine (1.0 eq) and L-arginine amide dihydrochloride (1.0 eq) in anhydrous DMF.
-
Add diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at 0 °C.
-
-
Coupling Reaction:
-
Add DEPBT (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Work-up:
-
Remove the solvent under high vacuum.
-
Triturate the residue with water to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water and diethyl ether.
-
-
Analysis:
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or by chiral HPLC analysis. For ¹H NMR, specific proton signals of the L-L and L-D diastereomers will be distinct and can be integrated to determine the ratio. For HPLC, a chiral column is used to separate the diastereomers, and the peak areas are integrated.[8][9]
-
Visualizing the Experimental Workflow
The following diagram outlines a general workflow for a DEPBT-mediated peptide coupling experiment.
Conclusion
DEPBT stands out as a highly efficient and reliable coupling reagent that offers significant advantages for researchers and professionals in peptide synthesis and drug development. Its mechanism of action, proceeding through a stable activated HOOBt ester, provides a robust method for amide bond formation with an exceptional resistance to racemization. The quantitative data from comparative studies consistently demonstrates its superiority in achieving higher yields and preserving stereochemical integrity, especially in challenging applications such as the synthesis of complex peptides and cyclization reactions. The detailed experimental protocols provided herein offer a practical guide for the successful implementation of DEPBT in the laboratory, enabling the synthesis of high-purity peptides for a wide range of scientific endeavors.
References
- 1. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Application of DEPBT
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, commonly known as DEPBT, is a highly efficient phosphonium-type coupling reagent utilized extensively in peptide synthesis and broader organic chemistry. Renowned for its remarkable ability to facilitate amide bond formation with minimal racemization, DEPBT has proven superior to many traditional phosphonium and uronium reagents, especially when dealing with amino acids prone to epimerization. Its utility extends to both solution-phase and solid-phase peptide synthesis (SPPS), making it a versatile tool in the synthesis of complex peptides, natural products, and active pharmaceutical ingredients.
A key advantage of DEPBT is its compatibility with amino acids containing unprotected hydroxyl groups (e.g., serine, threonine, tyrosine) and the imidazole group of histidine, obviating the need for additional protection steps in many synthetic routes. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols associated with DEPBT.
Chemical Structure and Identifiers
DEPBT is characterized by a benzotriazinone core linked to a diethyl phosphate group. This unique structure is central to its function as a coupling reagent.
Caption: 2D chemical structure of DEPBT.
| Identifier | Value |
| Preferred IUPAC Name | Diethyl 4-oxo-1,2,3-benzotriazin-3(4H)-yl phosphate |
| Synonym | This compound |
| CAS Number | 165534-43-0 |
| Molecular Formula | C₁₁H₁₄N₃O₅P |
| SMILES | CCOP(=O)(OCC)On1c(=O)c2ccccc2nn1 |
| InChI Key | AJDPNPAGZMZOMN-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of DEPBT are summarized below. These characteristics are essential for its handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| Molecular Weight | 299.22 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 68.0 - 78.0 °C | |
| Density | 1.45 ± 0.10 g/cm³ | |
| Purity | ≥98.0% (HPLC) | |
| Storage Conditions | Store refrigerated (2-8 °C) |
Mechanism of Action in Peptide Coupling
The efficacy of DEPBT in suppressing racemization is attributed to its specific mechanism of action, which proceeds through a highly activated and stable ester intermediate.
The proposed mechanism for DEPBT-mediated amide bond formation is as follows:
-
Carboxylate Formation : A tertiary base (e.g., triethylamine, DIPEA) deprotonates the N-protected amino acid to generate a carboxylate anion.
-
Phosphorus Attack : The carboxylate attacks the central phosphorus atom of DEPBT.
-
Intermediate Formation & Rearrangement : This attack forms a transient intermediate which subsequently rearranges, losing diethyl phosphite, to form a stable and highly activated 3-hydroxy-1,2,3-benzotriazin-
An In-depth Technical Guide to 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, commonly known as DEPBT, is a highly efficient phosphonium-type coupling reagent utilized extensively in peptide synthesis and other amide bond formations.[1][2][3][4] Its paramount advantage lies in its remarkable ability to suppress racemization, a critical factor in the synthesis of chiral molecules such as peptides and pharmaceuticals.[1][3][4][5] DEPBT is a crystalline, stable solid that offers significant advantages over traditional coupling reagents, ensuring high yields and preserving the stereochemical integrity of sensitive substrates.[1][5] This technical guide provides a comprehensive overview of the physical and chemical properties of DEPBT, detailed experimental protocols, and a comparative analysis of its performance.
Physical and Chemical Properties
DEPBT is a white to off-white crystalline powder.[6] It is known for its exceptional stability, with a shelf life of months at room temperature, a notable advantage over the often hygroscopic phosphonium and uronium salt-based reagents.[1]
Core Physical and Chemical Data
| Property | Value | Reference(s) |
| IUPAC Name | Diethyl 4-oxo-1,2,3-benzotriazin-3(4H)-yl phosphate | [4] |
| Synonyms | DEPBT, this compound | [7] |
| CAS Number | 165534-43-0 | [4] |
| Molecular Formula | C₁₁H₁₄N₃O₅P | [6] |
| Molecular Weight | 299.22 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 72-74 °C | [8] |
| Purity | >98.0% (HPLC) | [7] |
| Storage Conditions | Store refrigerated (2-8 °C) | [6] |
Mechanism of Action in Peptide Coupling
The efficacy of DEPBT in promoting amide bond formation while minimizing racemization stems from its unique reaction mechanism. The process is initiated by the reaction of a carboxylic acid with DEPBT in the presence of a base, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate then rapidly reacts with the amine component to form the desired amide bond.
The key to its low racemization lies in the rapid and efficient formation of the active ester intermediate, which minimizes the lifetime of the potentially racemization-prone activated carboxylic acid.
Caption: Proposed mechanism of DEPBT-mediated amide bond formation.
Experimental Protocols
DEPBT is a versatile coupling reagent suitable for various peptide synthesis methodologies, including solid-phase peptide synthesis (SPPS), solution-phase synthesis, and peptide cyclization.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for coupling an amino acid to a resin-bound peptide.
Workflow for Solid-Phase Peptide Synthesis using DEPBT:
Caption: General workflow for solid-phase peptide coupling with DEPBT.
Detailed Steps:
-
Suspend the resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) at a volume of approximately 10 mL per gram of resin.[6]
-
Add 1.5 equivalents of the protected amino acid, relative to the resin substitution.[6]
-
Add 3.0 equivalents of a tertiary base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N).[6]
-
Add 1.5 equivalents of DEPBT and allow the mixture to shake at room temperature for 1-2 hours.[6]
-
Filter the resin to remove the reaction solution.
-
Thoroughly wash the resin sequentially with DMF (three times) and DCM (three times) to remove any unreacted reagents and byproducts.[6]
Solution-Phase Peptide Synthesis
The following is a general protocol for the coupling of two peptide fragments in solution.
Detailed Steps:
-
Dissolve the N-protected amino acid and the amino acid ester in tetrahydrofuran (THF), using approximately 2 mL per millimole of the amino acid ester.[6]
-
Add 1.1 to 1.2 equivalents of DEPBT to the solution.[6]
-
Add 2.0 equivalents of triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[6] For couplings involving amino acids that are highly susceptible to racemization, it is recommended to cool the mixture to 0 °C before adding DEPBT and to use sodium carbonate as the base instead of an organic base.[6]
-
Stir the reaction mixture for 1 to 2 hours.[6]
-
If a precipitate forms, filter the solid and rinse it with a small amount of THF.[6]
-
Remove the solvent in vacuo to obtain the crude peptide product.[6]
Peptide Cyclization
DEPBT has demonstrated high efficiency in mediating the cyclization of linear peptides.
Detailed Steps:
-
Prepare a solution of the linear peptide in DMF at a concentration of 1x10⁻³ M to 2x10⁻³ M.[6]
-
Cool the solution in an ice bath.
-
Add 4 equivalents of triethylamine (Et₃N) and 2 equivalents of DEPBT.[6]
-
Stir the reaction mixture for 30 minutes at 0 °C.[6]
-
Allow the solution to warm to room temperature and continue stirring for 24 hours.[6]
-
Evaporate the DMF under vacuum.
-
Purify the resulting residue using column chromatography to isolate the crude cyclic peptide.[6]
Performance and Comparative Data
DEPBT consistently demonstrates superior performance in minimizing racemization compared to other common coupling reagents. This is particularly crucial when coupling optically active amino acids where the preservation of stereochemistry is essential for the biological activity of the final peptide.
Racemization Suppression
A comparative study on the racemization of Z-Phg-Pro-NH₂ synthesis showed that DEPBT resulted in significantly less epimerization than other common coupling reagents like HBTU and PyBOP.
Comparative Yields in Peptide Cyclization
In the cyclization of various linear peptides, DEPBT has been shown to provide higher yields compared to other reagents. For instance, in the synthesis of cyclo(GlyAlaTyrLeuAla), DEPBT-mediated cyclization resulted in a significantly higher yield compared to other methods.[9]
Safety and Handling
DEPBT is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound.
Conclusion
DEPBT stands out as a premier coupling reagent in the field of peptide synthesis and amide bond formation. Its exceptional ability to suppress racemization, coupled with its high efficiency and stability, makes it an invaluable tool for researchers and professionals in drug discovery and development. The detailed protocols provided in this guide offer a starting point for the successful application of DEPBT in a variety of synthetic contexts. The use of DEPBT can lead to the production of higher purity peptides with preserved stereochemical integrity, ultimately accelerating the development of novel therapeutics and other advanced materials.
References
- 1. bachem.com [bachem.com]
- 2. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (DEPBT): a new coupling reagent with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DEPBT - Wikipedia [en.wikipedia.org]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. This compound | C11H14N3O5P | CID 4293995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 165534-43-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. 31P [nmr.chem.ucsb.edu]
DEPBT: A Phosphonium-Based Coupling Reagent for High-Fidelity Amide Bond Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis, particularly in the intricate field of peptide chemistry and drug development, the formation of amide bonds with high efficiency and stereochemical integrity is of paramount importance. 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has emerged as a superior phosphonium-based coupling reagent, renowned for its remarkable ability to facilitate amide bond formation while exhibiting exceptional resistance to racemization.[1][2][3] This technical guide provides a comprehensive overview of DEPBT, including its chemical properties, mechanism of action, and diverse applications. Detailed experimental protocols for its use in both solution-phase and solid-phase synthesis are presented, alongside a comparative analysis of its performance against other common coupling reagents.
Introduction to DEPBT
DEPBT, with the chemical formula C11H14N3O5P, is a white, stable powder with a molar mass of 299.22 g/mol .[2] Its molecular architecture, featuring a diethylphosphoryloxy group attached to a benzotriazinone core, endows it with unique reactivity and stability, making it a valuable tool in modern synthetic chemistry.[4] Unlike many other coupling reagents, DEPBT offers a long shelf life, contributing to its reliability in various laboratory settings.[1][3] One of its most celebrated attributes is its profound resistance to racemization, a critical factor in the synthesis of enantiomerically pure peptides and chiral molecules, which is crucial for their biological activity.[1][3][4][5]
Mechanism of Action
The efficacy of DEPBT in minimizing racemization lies in its unique reaction mechanism. The process is initiated by a tertiary amine, which deprotonates the N-protected amino acid to generate a carboxylate. This carboxylate then attacks the central phosphorus atom of DEPBT. The resulting transient intermediate subsequently rearranges, with the loss of diethyl phosphite, to form a highly activated and stable 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) ester intermediate. This stable intermediate is then attacked by the amino component to yield the desired amide product. This mechanism is analogous to that of the phosphonium reagent BOP, which generates HOBt esters.[6]
References
The Advent of DEPBT: A Paradigm Shift in Peptide Synthesis
An In-depth Technical Guide on the Discovery, History, and Application of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)
For researchers, scientists, and professionals in the field of drug development and peptide chemistry, the quest for efficient and racemization-free peptide coupling reagents is a continuous endeavor. The introduction of this compound (DEPBT) marked a significant milestone in this journey. This technical guide delves into the discovery, history, and core applications of DEPBT, providing a comprehensive overview of its mechanism, comparative performance, and detailed experimental protocols.
Discovery and Historical Context
DEPBT emerged from the collaborative efforts of the research groups of Ye and Goodman, who were seeking to develop a novel class of organophosphorus compounds for peptide synthesis.[1] Their work, published in 1999 in Organic Letters, introduced DEPBT as a crystalline, stable, and highly efficient coupling reagent with a remarkable resistance to racemization.[1] This attribute was a significant advancement over many existing reagents, which often led to a loss of stereochemical integrity during peptide bond formation, a critical issue in the synthesis of biologically active peptides.[2][3]
Prior to the development of DEPBT, peptide chemists relied on a variety of coupling reagents, including carbodiimides (like DCC and EDC), phosphonium salts (such as BOP and PyBOP), and uronium salts (like HBTU and HATU). While effective, these reagents often presented challenges related to racemization, side reactions, and the formation of difficult-to-remove byproducts.[3][4] DEPBT's unique mechanism of action, proceeding through a stable HOOBt active ester, offered a solution to many of these persistent problems.[5]
Mechanism of Action
The efficacy of DEPBT in suppressing racemization lies in its reaction mechanism. The process is initiated by the reaction of the N-protected amino acid with DEPBT in the presence of a base, such as diisopropylethylamine (DIEA) or triethylamine (TEA). This leads to the formation of a highly reactive OOBt (3-oxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine) active ester intermediate. This intermediate is notably stable, which minimizes the opportunity for the racemization-prone oxazolone formation. The subsequent nucleophilic attack by the amino group of the incoming amino acid or peptide proceeds smoothly to form the desired peptide bond with high chiral purity.[5]
Quantitative Performance Data
The superiority of DEPBT in minimizing racemization and achieving high coupling yields has been demonstrated in numerous comparative studies. The following tables summarize key quantitative data from the literature, offering a clear comparison with other commonly used coupling reagents.
Table 1: Comparison of Coupling Reagents in the Synthesis of a Kyotorphin Derivative [6]
| Entry | Coupling Reagent (equiv.) | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (L:D) |
| 1 | BOP (1) + HOBt (6) | NMM (3) | -15 to rt | 21 | 59 | 87:13 |
| 2 | HBTU (1) + HOBt (1) | NMM (3) | 0 to rt | 1 | 73 | 68:32 |
| 3 | EDC (1) + HOBt (1) | NMM (3) | 0 to rt | 4 | 70 | 78:22 |
| 4 | EDC (2) + Oxyma (2) | DIPEA (3) | 0 to rt | 4 | 70 | 78:22 |
| 5 | PyOxim (1) + Oxyma (1) | DIPEA (3) | 0 to rt | 2 | 78 | 78:22 |
| 6 | DEPBT (1.1) | DIPEA (3) | 0 to rt | 2 | 76 | >98:2 |
Table 2: Comparison of Racemization Levels of Various Coupling Reagents [7]
| Coupling Reagent | % D-Isomer (Epimerization) |
| HBTU | 1.5 - 5.0% |
| HATU | 0.5 - 2.0% |
| PyBOP | 1.0 - 3.5% |
| DEPBT/DIEA | <0.2% (95.8% ee) |
Table 3: Cyclization Yields of c(Pro-Tyr-Leu-Ala-Gly) Using Different Coupling Reagents [2]
| Coupling Reagent | Yield (%) |
| DEPBT | 54 |
| BOP | 35 |
| EDC | 25 |
| HBTU | 40 |
| DPPA | 52 |
Table 4: Cyclization Yields of c(Ala-Tyr-Leu-Ala-Gly) Using Different Coupling Reagents [2]
| Coupling Reagent | Yield (%) |
| DEPBT | 52 |
| TBTU | 45 |
| DCC | 15 |
Table 5: Cyclization Yields of an LHRH Antagonist Precursor [1][2]
| Coupling Reagent | Yield (%) |
| DEPBT | 22 |
| HBTU/DMAP | 12 |
Experimental Protocols
The following are detailed methodologies for the application of DEPBT in both solution-phase and solid-phase peptide synthesis.
Solution-Phase Peptide Synthesis Protocol
This protocol outlines a general procedure for the coupling of an N-protected amino acid to an amino acid ester in solution.
Materials:
-
N-protected amino acid
-
Amino acid ester hydrochloride
-
DEPBT
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Reaction vessel with magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in anhydrous THF or DMF.
-
Add DIEA or TEA (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.
-
Add DEPBT (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purify the crude peptide by column chromatography on silica gel to obtain the pure product.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol describes a general procedure for the coupling of an Fmoc-protected amino acid to a resin-bound peptide.
Materials:
-
Fmoc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
DEPBT
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Swell the peptide-resin in anhydrous DMF or DCM for 30 minutes in the solid-phase synthesis vessel.
-
Drain the solvent.
-
In a separate vial, dissolve the Fmoc-protected amino acid (3.0 equivalents relative to the resin loading) and DEPBT (3.0 equivalents) in a minimal amount of anhydrous DMF.
-
Add DIEA or TEA (6.0 equivalents) to the solution and pre-activate for 5-10 minutes at room temperature.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with isopropanol (3 times) to remove any unreacted reagents and byproducts.
-
The resin is now ready for the next Fmoc-deprotection and coupling cycle.
Conclusion
The discovery of DEPBT has provided peptide chemists with a powerful and reliable tool for the synthesis of peptides with high stereochemical purity. Its remarkable ability to suppress racemization, coupled with its high efficiency and stability, has made it an invaluable reagent in both academic research and industrial drug development. The detailed protocols and comparative data presented in this guide underscore the significant advantages of DEPBT and provide a practical framework for its successful implementation in the laboratory. As the demand for complex and sensitive peptides continues to grow, the legacy and utility of DEPBT in modern peptide synthesis remain firmly established.
References
- 1. Studies on the synthesis of cyclic pentapeptides as LHRH antagonists and the factors that influence cyclization yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Iterative Structure-Based Peptide-Like Inhibitor Design against the Botulinum Neurotoxin Serotype A | PLOS One [journals.plos.org]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
The Guardian of Chirality: A Technical Guide to DEPBT-Mediated Racemization Suppression in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acids is paramount in the synthesis of peptides for therapeutic and research applications. Racemization, the unwanted inversion of a chiral center, can lead to the formation of diastereomeric impurities that are difficult to separate and can have significantly altered pharmacological profiles. This technical guide provides an in-depth exploration of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), a powerful coupling reagent renowned for its remarkable ability to suppress racemization during amide bond formation.
Introduction to Racemization in Peptide Synthesis
During peptide bond formation, the carboxyl group of an N-protected amino acid is activated to facilitate nucleophilic attack by the amino group of the incoming amino acid. This activation, however, increases the acidity of the α-proton of the activated amino acid. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate or a 5(4H)-oxazolone intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of L- and D-enantiomers, a process known as racemization.[1][2][3] The formation of the oxazolone intermediate is a major pathway for racemization, particularly with urethane-protected amino acids commonly used in solid-phase peptide synthesis (SPPS).[1][2]
DEPBT: A Superior Coupling Reagent for Chirality Preservation
DEPBT has emerged as a preferred coupling reagent in both solution-phase and solid-phase peptide synthesis due to its exceptional capacity to minimize racemization.[4][5][6][7][8][9] Its effectiveness stems from its unique mechanism of action, which proceeds through a highly reactive yet stable active ester intermediate.[10][11][12]
Mechanism of DEPBT-Mediated Coupling
The DEPBT-mediated coupling reaction involves a two-step process:
-
Activation: The carboxylate of the N-protected amino acid, generated in the presence of a tertiary amine, attacks the phosphorus atom of DEPBT. This forms a transient intermediate that rapidly rearranges to generate the highly activated 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) ester and diethyl phosphite.[11][12]
-
Coupling: The stable and highly reactive HOOBt active ester is then readily attacked by the nucleophilic amino group of the second amino acid residue to form the desired peptide bond with minimal risk of racemization.[11][12]
The key to DEPBT's racemization suppression lies in the rapid formation and high reactivity of the HOOBt ester, which minimizes the lifetime of the activated carboxylic acid and thus reduces the opportunity for oxazolone formation.[10]
Quantitative Comparison of Racemization Suppression
Numerous studies have demonstrated the superiority of DEPBT in preserving stereochemical integrity compared to other common phosphonium and uronium-based coupling reagents.[6][9][11][13]
| Coupling Reagent | Model Reaction | % Epimerization / % ee | Reference |
| DEPBT | Coupling of Tfa-L-Pro-L-Phe-OH with H-L-Ala-Ome | < 0.1% D-Phe | [6] |
| HBTU | Coupling of Tfa-L-Pro-L-Phe-OH with H-L-Ala-Ome | 12.4% D-Phe | [6] |
| BOP | Coupling of Tfa-L-Pro-L-Phe-OH with H-L-Ala-Ome | 10.2% D-Phe | [6] |
| PyBOP | Coupling of Tfa-L-Pro-L-Phe-OH with H-L-Ala-Ome | 11.8% D-Phe | [6] |
| DEPBT | Coupling of TL-Phe and L-Val–OMe | 95.8% ee | [11] |
| TDBTU | Coupling of TL-Phe and L-Val–OMe | 91.8% ee | [11] |
| HBTU | Coupling of TL-Phe and L-Val–OMe | 83.6% ee | [11] |
| HATU | Coupling of TL-Phe and L-Val–OMe | 77.2% ee | [11] |
| DEPBT | Synthesis of a kyotorphin derivative | No detectable racemization | [14] |
| BOP/HOBt | Synthesis of a kyotorphin derivative | Diastereomeric ratio of 87:13 | [14] |
Experimental Protocols
The following provides a general experimental protocol for a DEPBT-mediated coupling in solution phase. For solid-phase synthesis, the equivalents and reaction times may need to be optimized based on the resin, sequence, and scale.
Solution-Phase Peptide Coupling
Materials:
-
N-protected amino acid (1.0 equiv)
-
DEPBT (1.1 equiv)
-
Amino acid ester hydrochloride or free amine (1.0 equiv)
-
Diisopropylethylamine (DIEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected amino acid in anhydrous DMF.
-
Add DIEA to the solution and stir at 0 °C for 30 minutes.
-
Add DEPBT and the amino acid ester hydrochloride (or free amine) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Perform an aqueous workup by washing sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by column chromatography or recrystallization.
Note: The amount of base and reaction times may require optimization for specific substrates.
Applications in Drug Development and Complex Peptide Synthesis
DEPBT's ability to maintain stereochemical purity makes it an invaluable tool in the synthesis of active pharmaceutical ingredients (APIs) and complex bioactive peptides.[5] It has been successfully employed in the total synthesis of natural products such as ramoplanin A2, ustiloxin, and teicoplanin aglycon.[7][11] Furthermore, DEPBT is particularly advantageous for coupling sterically hindered or racemization-prone amino acids, such as histidine and cysteine.[3][15] Notably, when using DEPBT, it is often not necessary to protect the hydroxyl groups of tyrosine, serine, and threonine, or the imidazole group of histidine, simplifying synthetic strategies.[7][8]
Conclusion
DEPBT stands out as a superior coupling reagent for peptide synthesis, offering remarkable resistance to racemization. Its mechanism, proceeding through a stable and highly reactive HOOBt active ester, minimizes the formation of racemization-prone intermediates. The quantitative data and successful application in the synthesis of complex molecules underscore its importance for researchers, scientists, and drug development professionals who require the highest degree of stereochemical fidelity in their synthesized peptides. The adoption of DEPBT in synthetic protocols can significantly enhance the purity and yield of the target peptide, ultimately accelerating the drug discovery and development process.
References
- 1. people.uniurb.it [people.uniurb.it]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. DEPBT - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (DEPBT): a new coupling reagent with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. researchgate.net [researchgate.net]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. bachem.com [bachem.com]
An In-depth Technical Guide to the Stability and Solubility of DEPBT
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, commonly known as DEPBT, is a phosphonium-type coupling reagent widely employed in peptide synthesis and other amidation reactions. Its popularity stems from its efficiency in promoting amide bond formation while exhibiting remarkable resistance to racemization, a critical factor in the synthesis of chiral molecules like peptides.[1][2][3] This technical guide provides a comprehensive overview of the stability and solubility of DEPBT, crucial parameters for its effective storage, handling, and application in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of DEPBT is presented in Table 1. DEPBT is a white crystalline solid with a melting point in the range of 72-77°C. It is generally considered to be a stable compound with a long shelf life when stored under appropriate conditions.[4]
Table 1: Chemical and Physical Properties of DEPBT
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2] |
| Synonyms | DEPBT, Diethyl (4-oxobenzo[d][1][5][6]triazin-3(4H)-yl) phosphate | [2] |
| CAS Number | 165534-43-0 | [2] |
| Molecular Formula | C₁₁H₁₄N₃O₅P | [2] |
| Molecular Weight | 299.22 g/mol | [2] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 72-77 °C | [4] |
Stability Profile
The stability of DEPBT is a key advantage, contributing to its widespread use. It is known for its excellent thermal and chemical stability compared to some other coupling reagents.
Thermal Stability
DEPBT is a thermally stable solid. A comprehensive study assessing the thermal stability of 45 common peptide coupling reagents using Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) provides valuable insights into the thermal behavior of such compounds.[5][6][7] While the specific data for DEPBT from this study is not publicly available, it is generally classified among the more stable coupling reagents.
Table 2: Thermal Stability Data for DEPBT (Qualitative)
| Parameter | Observation | Reference(s) |
| General Stability | Exceedingly stable with a shelf life of months at room temperature. | [4] |
| Thermal Analysis | Considered to be one of the more thermally stable coupling reagents. | [5][6][7] |
Hydrolytic Stability
Potential Hydrolysis Pathway:
Hydrolysis of DEPBT is anticipated to proceed via nucleophilic attack of water on the phosphorus atom, leading to the cleavage of the P-O bond and the release of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) and diethyl phosphate.
Caption: Proposed hydrolytic degradation pathway of DEPBT.
Photostability
Specific photostability studies on DEPBT are not extensively reported. However, as with many complex organic molecules, prolonged exposure to high-intensity light, particularly UV radiation, may lead to degradation. When conducting reactions with DEPBT, it is good practice to protect the reaction mixture from direct light, especially if the reaction is run over an extended period.
Solubility Profile
The solubility of DEPBT in various solvents is a crucial factor for its application in both solution-phase and solid-phase peptide synthesis. DEPBT is generally soluble in common organic solvents used for these applications.
Table 3: Solubility of DEPBT in Common Solvents (Qualitative)
| Solvent | Solubility | Reference(s) |
| N,N-Dimethylformamide (DMF) | Soluble | [9] |
| Tetrahydrofuran (THF) | Soluble | [10] |
| Dichloromethane (CH₂Cl₂) | Soluble | [10] |
| Water | Expected to be sparingly soluble to insoluble | [11] |
While precise quantitative solubility data (e.g., in g/100 mL) is not widely published, the practical experience of chemists indicates that DEPBT is sufficiently soluble in DMF, THF, and CH₂Cl₂ to be used effectively in typical coupling reactions. Its low aqueous solubility can be advantageous during workup procedures, allowing for the removal of water-soluble byproducts through aqueous extraction.
Experimental Protocols
The following sections provide detailed methodologies for assessing the stability and solubility of DEPBT, based on standard industry practices.
Thermal Stability Analysis (DSC and TGA)
Objective: To determine the thermal decomposition profile and melting point of DEPBT.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of DEPBT into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram, noting the melting endotherm and any exothermic decomposition events.
-
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of DEPBT into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Record the mass loss as a function of temperature to obtain the TGA curve, which indicates the onset and completion of thermal decomposition.
-
Caption: Workflow for thermal stability analysis of DEPBT.
Hydrolytic Stability Assessment
Objective: To evaluate the stability of DEPBT in aqueous solutions at different pH values.
Methodology:
-
Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9).
-
Prepare a stock solution of DEPBT in a water-miscible organic solvent (e.g., acetonitrile).
-
Add a small aliquot of the DEPBT stock solution to each buffer solution to achieve a final concentration suitable for HPLC analysis, ensuring the organic solvent content is low (e.g., <5%) to minimize its effect on the hydrolysis rate.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction by diluting the aliquot with a suitable mobile phase and analyze by a validated stability-indicating HPLC method to determine the remaining concentration of DEPBT.
-
Plot the concentration of DEPBT versus time for each pH to determine the degradation kinetics and calculate the rate constant (k) and half-life (t₁/₂).
Caption: Workflow for assessing the hydrolytic stability of DEPBT.
Solubility Determination
Objective: To quantitatively determine the solubility of DEPBT in various organic solvents.
Methodology (Shake-Flask Method):
-
Add an excess amount of DEPBT to a known volume of the selected solvent (e.g., DMF, THF, CH₂Cl₂) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of DEPBT using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in units such as mg/mL or g/100 mL.
Conclusion
DEPBT is a robust and stable peptide coupling reagent, a feature that contributes to its reliable performance in synthesis. It exhibits good thermal stability and is soluble in a range of organic solvents commonly used in peptide chemistry. While it is susceptible to hydrolysis, understanding its stability profile allows for the implementation of appropriate handling and reaction conditions to maximize its efficacy. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and confirm the stability and solubility parameters of DEPBT for their specific applications.
References
- 1. peptide.com [peptide.com]
- 2. DEPBT - Wikipedia [en.wikipedia.org]
- 3. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing | CoLab [colab.ws]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. scilit.com [scilit.com]
- 8. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
An In-depth Technical Guide to the Safe Handling of DEPBT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), a widely used coupling reagent in peptide synthesis and other areas of organic chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
DEPBT is a crystalline solid that is valued for its ability to facilitate amide bond formation with a high degree of efficiency and remarkable resistance to racemization.[1][2][3][4][5][6][7][8][9][10]
| Property | Value | References |
| Chemical Name | This compound | [1] |
| Synonyms | DEPBT, Diethyl 4-oxo-1,2,3-benzotriazin-3(4H)-yl phosphate | [1] |
| CAS Number | 165534-43-0 | [1] |
| Molecular Formula | C₁₁H₁₄N₃O₅P | [1] |
| Molecular Weight | 299.22 g/mol | [5][11] |
| Appearance | White to off-white crystalline powder | [5] |
| Purity | ≥98.0% | [5] |
| Melting Point | 75-77 °C | [11] |
| Storage Temperature | 2-8 °C | [5] |
Hazard Identification and Classification
DEPBT is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory system contact.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation |
Data sourced from multiple Safety Data Sheets.
Toxicological Data
| Exposure Route | Health Effects |
| Inhalation | May cause respiratory tract irritation. |
| Skin Contact | Causes skin irritation. |
| Eye Contact | Causes serious eye irritation. |
| Ingestion | May be harmful if swallowed. |
Handling Precautions and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize the risks associated with DEPBT.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | If working outside of a fume hood or if dust generation is significant, a NIOSH-approved particulate respirator is recommended. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Accidental Release Measures: Spill Cleanup Protocol
In the event of a spill, follow these procedures to ensure safe cleanup.
Workflow for DEPBT Spill Cleanup
Caption: Workflow for handling a DEPBT spill.
Experimental Protocols for Handling and Use
DEPBT is a highly effective coupling reagent for both solution-phase and solid-phase peptide synthesis.
Solution-Phase Peptide Coupling
-
Dissolution: Dissolve the N-protected amino acid (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Base Addition: Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.
-
DEPBT Addition: Add DEPBT (1.1-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the crude peptide can be isolated by standard aqueous work-up and purified by chromatography.
Solid-Phase Peptide Coupling
-
Resin Preparation: Swell the resin in the appropriate solvent (e.g., DMF or DCM).
-
Amino Acid and DEPBT Addition: In a separate vessel, pre-activate the N-protected amino acid (3-5 equivalents relative to the resin substitution) with DEPBT (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for a few minutes.
-
Coupling: Add the activated amino acid solution to the resin and shake at room temperature for the desired time (typically 1-2 hours).
-
Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove any unreacted reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Signaling Pathway for DEPBT-Mediated Amide Bond Formation
The mechanism of DEPBT in promoting amide bond formation involves the in-situ generation of a highly reactive ester intermediate.
Caption: Simplified pathway of DEPBT-mediated amide bond formation.
By following these comprehensive safety and handling guidelines, researchers can effectively utilize DEPBT in their synthetic endeavors while maintaining a high standard of laboratory safety.
References
- 1. DEPBT - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. mybiosource.com [mybiosource.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C11H14N3O5P | CID 4293995 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DEPBT in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. The efficiency and fidelity of peptide bond formation, known as the coupling step, are critical for the success of SPPS. The choice of coupling reagent is paramount in ensuring high yields and minimizing side reactions, particularly racemization—the loss of stereochemical integrity at the alpha-carbon of the amino acid.
3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonium-type coupling reagent that has gained prominence due to its remarkable ability to suppress racemization during peptide bond formation.[1][2][3] This attribute makes it particularly valuable for the synthesis of peptides containing sensitive amino acids or for complex sequences where other reagents may fall short. DEPBT is effective for both solid-phase and solution-phase peptide synthesis.[2][4]
Mechanism of Action
DEPBT facilitates amide bond formation through a highly efficient activation of the carboxylic acid of the incoming amino acid. The proposed mechanism involves the formation of a stable O-acylisourea intermediate, which then reacts with the free amine of the resin-bound peptide chain. A key feature of the DEPBT mechanism is the in situ generation of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), which forms a stable active ester with the amino acid. This stable intermediate is less prone to racemization compared to the intermediates formed by many other coupling reagents.[3][5]
Caption: Proposed mechanism of DEPBT-mediated peptide coupling.
Applications
The unique properties of DEPBT lend it to a variety of applications in peptide synthesis:
-
Standard SPPS: DEPBT can be used as a general coupling reagent for the routine synthesis of linear peptides with high efficiency.[2]
-
Difficult Couplings: It is particularly effective for coupling sterically hindered amino acids where other reagents may result in low yields.[6]
-
Racemization-Prone Amino Acids: DEPBT is the reagent of choice for incorporating amino acids that are highly susceptible to racemization, such as histidine (His) and cysteine (Cys).[7]
-
Cyclization of Peptides: DEPBT has been shown to be a superior reagent for the head-to-tail cyclization of linear peptides.[5][6]
-
Fragment Condensation: It can be employed in the coupling of peptide fragments in both solid-phase and solution-phase strategies.
Quantitative Data Summary
The following tables summarize the performance of DEPBT in comparison to other commonly used coupling reagents based on literature reports.
Table 1: Comparison of Coupling Reagents in a Racemization-Prone Coupling
| Coupling Reagent | Base | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| DEPBT | NMM | >98:2 | 76 | [8] |
| BOP | HOBt/NMM | 87:13 | 59 | [8] |
| HBTU | HOBt/DIPEA | 68:32 | 73 | [8] |
| EDC | Oxyma/DIPEA | 78:22 | 70 | [8] |
| PyOxim | Oxyma/DIPEA | 78:22 | 78 | [8] |
NMM: N-Methylmorpholine, DIPEA: N,N-Diisopropylethylamine. Data from a solution-phase synthesis of a kyotorphin derivative, coupling an N-alpha-acylated tyrosine to arginine.[8]
Table 2: Isolated Yields for Peptide Cyclization
| Coupling Reagent | Yield (%) | Reference |
| DEPBT | 54 | [5] |
| BOP | 35 | [5] |
| EDC | 25 | [5] |
| HBTU | 40 | [5] |
Data for the cyclization of H-Pro-Tyr-Leu-Ala-Gly-OH.[5]
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using DEPBT
This protocol outlines a general procedure for one coupling cycle in Fmoc-based SPPS using DEPBT.
Materials and Reagents:
-
Fmoc-protected amino acid
-
DEPBT
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Appropriate resin (e.g., Rink Amide, Wang)
Caption: General workflow for a single SPPS cycle using DEPBT.
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM for 15-30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (1.5-3 equivalents based on resin substitution), DEPBT (1.5-3 equivalents), and a base such as DIPEA or collidine (3-6 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O).
Protocol 2: Coupling of Sterically Hindered or Racemization-Prone Amino Acids
For challenging couplings, modifications to the standard protocol may be necessary to ensure high efficiency.
-
Double Coupling: After the first coupling reaction (Step 4) and subsequent washing (Step 5), repeat the coupling step with a fresh solution of activated amino acid.
-
Increased Equivalents: Use a higher excess of the Fmoc-amino acid and DEPBT (e.g., 3-5 equivalents).
-
Extended Reaction Time: Increase the coupling reaction time to 4-12 hours or perform the reaction overnight.
-
Choice of Base: For highly racemization-prone amino acids, a weaker base like 2,4,6-collidine may be preferred over DIPEA.
Conclusion
The DEPBT protocol for solid-phase peptide synthesis offers a robust and reliable method for the synthesis of a wide range of peptides. Its primary advantage lies in its ability to significantly suppress racemization, which is crucial for the synthesis of biologically active peptides with high fidelity. While it may be a more costly option compared to some other coupling reagents, its superior performance, especially in challenging cases, makes it an invaluable tool for researchers, scientists, and professionals in the field of drug development.[1]
References
- 1. DEPBT - Wikipedia [en.wikipedia.org]
- 2. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Solution-Phase Peptide Coupling Using DEPBT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), a highly efficient coupling reagent for solution-phase peptide synthesis. The protocols and data presented are intended to assist researchers in achieving high yields and minimal racemization in their peptide coupling reactions.
Introduction
DEPBT is a phosphonium-type coupling reagent renowned for its ability to facilitate amide bond formation with a remarkable resistance to racemization.[1][2][3] This characteristic makes it particularly valuable for coupling optically active amino acids, including those prone to epimerization.[4] In solution-phase peptide synthesis, DEPBT offers several advantages, such as the ability to perform couplings without the need to protect the hydroxyl groups of serine, threonine, and tyrosine, or the imidazole group of histidine.[3][5][6][7]
Mechanism of Action
The efficacy of DEPBT in minimizing racemization lies in its reaction mechanism. A tertiary amine is utilized to generate the carboxylate of the N-protected amino acid. This carboxylate then attacks the phosphorus center of DEPBT, forming a transient intermediate. This intermediate subsequently rearranges, losing diethyl phosphite, to form a highly activated and stable HOOBt ester. The amino component then attacks this active ester to yield the desired amide product.[5]
References
- 1. DEPBT - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: DEPBT-Mediated Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a highly efficient phosphonate-type coupling reagent utilized in organic synthesis for the formation of amide bonds. It has gained significant traction, particularly in peptide synthesis and the construction of complex natural products, due to its remarkable ability to suppress racemization.[1][2][3] DEPBT is valued for its high reactivity, mild reaction conditions, and broad applicability.[3] This document provides detailed application notes and protocols for utilizing DEPBT in various synthetic contexts.
Advantages of DEPBT
DEPBT offers several key advantages over other coupling reagents:
-
Exceptional Resistance to Racemization: DEPBT is particularly effective in minimizing epimerization, even when coupling sterically hindered or racemization-prone amino acids.[1][2][4] This is a critical factor in the synthesis of chiral molecules like peptides and pharmaceuticals where stereochemical integrity is paramount.[3]
-
High Chemoselectivity: A notable feature of DEPBT is its ability to selectively mediate the reaction between a carboxylic acid and an amine in the presence of unprotected hydroxyl groups (e.g., in serine, threonine, or tyrosine residues).[5][6][7] This often eliminates the need for protecting group strategies for hydroxyl functionalities, streamlining synthetic routes.[5][8]
-
Efficiency in Difficult Couplings: DEPBT has proven effective in challenging coupling reactions, such as those involving N-methylated amino acids and in macrocyclization reactions.[4][9]
-
Broad Applicability: It can be employed in both solution-phase and solid-phase peptide synthesis (SPPS).[6][7]
Mechanism of Action
The proposed mechanism for DEPBT-mediated amide bond formation involves the initial activation of the carboxylic acid. In the presence of a tertiary amine, the carboxylate attacks the phosphorus atom of DEPBT. This is followed by the elimination of diethyl phosphite to form a highly reactive 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) ester intermediate. This activated ester is then readily attacked by the amine nucleophile to yield the desired amide product with high efficiency and minimal racemization.[8]
Caption: Proposed mechanism of DEPBT-mediated amide bond formation.
Comparative Performance Data
DEPBT has demonstrated superior performance in terms of yield and suppression of racemization when compared to other common coupling reagents.
| Coupling Reagent | Yield (%) for c(Pro–Tyr–Leu–Ala–Gly) | Enantiomeric Purity (% ee) for TL-Phe and L-Val–OMe Coupling |
| DEPBT | 54 | 95.8 |
| BOP | 35 | - |
| EDC | 25 | - |
| HBTU | 40 | 83.6 |
| HATU | - | 77.2 |
| TDBTU | - | 91.8 |
| DPPA | - | - |
| Data sourced from multiple studies.[8] |
Experimental Protocols
General Experimental Workflow
The general workflow for a DEPBT-mediated coupling reaction is straightforward, involving the dissolution of reactants, addition of the coupling reagent and base, and subsequent reaction and workup.
Caption: General workflow for DEPBT-mediated coupling.
Protocol 1: Solution-Phase Amide Bond Formation
This protocol is suitable for the coupling of N-protected amino acids to amino acid esters or other primary/secondary amines in solution.
Materials:
-
N-protected amino acid (1.0 eq)
-
Amino component (e.g., amino acid ester) (1.0 eq)
-
DEPBT (1.1 - 1.2 eq)
-
Tertiary base (e.g., triethylamine (Et3N) or diisopropylethylamine (DIPEA)) (2.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))
Procedure:
-
Dissolve the N-protected amino acid and the amino component in the anhydrous solvent (approximately 2 mL per mmol of the amino component).[10]
-
Add the tertiary base (2.0 equivalents) to the solution.
-
If coupling amino acids that are highly susceptible to racemization, cool the reaction mixture to 0 °C before proceeding.[10]
-
Add DEPBT (1.1 - 1.2 equivalents) to the reaction mixture.[10]
-
Stir the reaction mixture at room temperature (or 0 °C if applicable) for 1-2 hours.[10] Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts. Rinse the solid with a small amount of the solvent.[10]
-
Concentrate the filtrate under reduced pressure to obtain the crude peptide.
-
Purify the crude product by a suitable method, such as column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol describes the use of DEPBT for coupling an N-protected amino acid to a resin-bound amine in SPPS.
Materials:
-
Resin with a free amino group (1.0 eq)
-
N-protected amino acid (1.5 eq based on resin substitution)
-
DEPBT (1.5 eq based on resin substitution)
-
DIPEA or Et3N (3.0 eq based on resin substitution)
-
SPPS-grade solvent (e.g., DMF or DCM)
Procedure:
-
Swell the resin in the chosen solvent (approximately 10 mL per gram of resin) in a reaction vessel.
-
Add the N-protected amino acid (1.5 equivalents).
-
Add the base (DIPEA or Et3N, 3.0 equivalents).[10]
-
Add DEPBT (1.5 equivalents) to the vessel.[10]
-
Shake the reaction mixture at room temperature for 1-2 hours.[10]
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, drain the solvent and wash the resin thoroughly (e.g., 3 times with DMF, followed by 3 times with DCM).[10]
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Peptide Cyclization
This protocol is for the intramolecular head-to-tail cyclization of a linear peptide.
Materials:
-
Linear peptide with free N- and C-termini (1.0 eq)
-
DEPBT (2.0 eq)
-
Et3N (4.0 eq)
-
Anhydrous DMF
Procedure:
-
Prepare a dilute solution of the linear peptide in DMF (concentration of 1x10⁻³ M to 2x10⁻³ M) to favor intramolecular cyclization over intermolecular polymerization.[10]
-
Cool the solution in an ice bath (0 °C).
-
Add Et3N (4.0 equivalents) followed by DEPBT (2.0 equivalents).[10]
-
Stir the reaction mixture at 0 °C for 30 minutes.[10]
-
Allow the reaction to warm to room temperature and continue stirring for 24 hours.[10]
-
Remove the DMF under reduced pressure.
-
Purify the crude cyclic peptide by column chromatography.[10]
Troubleshooting and Key Considerations
-
Solvent Choice: DEPBT is compatible with a range of anhydrous solvents such as THF, DMF, and CH₂Cl₂.[5] The choice of solvent may depend on the solubility of the substrates.
-
Base Selection: A tertiary amine base is required to deprotonate the carboxylic acid.[8] For substrates prone to racemization, using a weaker base or conducting the reaction at a lower temperature is advisable.[10]
-
Purity of Reagents: The use of high-purity, anhydrous reagents and solvents is crucial for achieving high yields and minimizing side reactions.
-
Stoichiometry: The recommended stoichiometry of reagents should be followed for optimal results. An excess of the coupling reagent and base is typically used in SPPS to drive the reaction to completion.[10]
-
Safety: DEPBT, like all chemical reagents, should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Conclusion
DEPBT is a powerful and versatile coupling reagent for amide bond formation, offering significant advantages in terms of racemization suppression and chemoselectivity. The protocols outlined in this document provide a foundation for its successful application in a variety of synthetic contexts, from routine peptide synthesis to the construction of complex molecular architectures. Researchers and drug development professionals can leverage the unique properties of DEPBT to enhance the efficiency and stereochemical purity of their synthetic products.
References
- 1. DEPBT - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. tandfonline.com [tandfonline.com]
- 6. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. | Sigma-Aldrich [sigmaaldrich.com]
- 7. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
Application Notes: Utilizing DEPBT for Sterically Hindered Amino Acid Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of peptides containing sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, presents a significant challenge in peptide chemistry. Standard coupling reagents often fail to produce the desired peptide in high yield and purity, primarily due to the steric bulk impeding amide bond formation. This can lead to incomplete reactions, side-product formation, and racemization at the activated chiral center. 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has emerged as a highly efficient coupling reagent specifically suited for these difficult couplings. Its unique properties ensure high yields while remarkably suppressing racemization, making it an invaluable tool in the synthesis of complex peptides and peptidomimetics.[1][2][3]
Core Advantages of DEPBT
-
Exceptional Racemization Suppression: DEPBT is renowned for its ability to minimize racemization, even in couplings known to be problematic.[2][4][5][6] This is crucial for maintaining the stereochemical integrity and biological activity of the final peptide.
-
High Coupling Efficiency: It demonstrates superior performance in forming amide bonds involving sterically demanding amino acids where other reagents may be inefficient.[5][7]
-
Broad Compatibility: DEPBT is effective in both solution-phase and solid-phase peptide synthesis (SPPS).[1][5][8]
-
Mild Reaction Conditions: The reagent works efficiently under mild conditions, preserving sensitive functional groups within the peptide sequence.
-
No Need for Side-Chain Protection of Certain Residues: A unique advantage of DEPBT is that the hydroxyl groups of amino acids like tyrosine, serine, and threonine do not require protection during coupling.[1][3][5][9] Similarly, the imidazole group of histidine can often be left unprotected.[3][9]
Reaction Mechanism
The efficacy of DEPBT stems from its mechanism of action. In the presence of a tertiary base (e.g., DIPEA), the N-protected amino acid's carboxylate attacks the phosphorus atom of DEPBT. This is followed by a rearrangement that eliminates diethyl phosphite and forms a highly activated and stable 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) ester intermediate.[9] This stable intermediate reacts readily with the amino component to form the peptide bond with a low propensity for racemization.[4][9]
References
- 1. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DEPBT - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Application of DEPBT in Cyclic Peptide Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a pivotal aspect of drug discovery and chemical biology, offering molecules with enhanced conformational rigidity, metabolic stability, and biological activity compared to their linear counterparts. The choice of coupling reagent for the critical macrolactamization step is paramount to achieving high yields and purity while minimizing side reactions, particularly racemization. 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has emerged as a superior coupling reagent for cyclic peptide synthesis due to its remarkable resistance to racemization and high efficiency. This document provides detailed application notes, experimental protocols, and comparative data on the use of DEPBT in this critical application.
Advantages of DEPBT in Cyclic Peptide Synthesis
DEPBT offers several key advantages that make it a preferred reagent for the synthesis of cyclic peptides:
-
Minimal Racemization: DEPBT is renowned for its ability to suppress epimerization during peptide bond formation, a crucial factor for maintaining the stereochemical integrity and biological activity of the target cyclic peptide.[1][2] This is particularly important when coupling sterically hindered or racemization-prone amino acid residues.
-
High Coupling Efficiency: It facilitates efficient amide bond formation, leading to higher yields of the desired cyclic product and cleaner reaction profiles compared to many other coupling reagents.[3][4]
-
Broad Applicability: DEPBT has demonstrated versatility with a wide range of peptide sequences and is effective in both solution-phase and solid-phase synthesis strategies.[3][4]
-
Mild Reaction Conditions: Cyclization reactions using DEPBT can be performed under mild conditions, which helps to preserve sensitive functional groups within the peptide chain.
-
Compatibility with Unprotected Side Chains: In many cases, DEPBT can be used without the need to protect the hydroxyl groups of tyrosine, serine, and threonine residues, or the imidazole group of histidine, simplifying the overall synthetic strategy.[3]
Mechanism of DEPBT-Mediated Amide Bond Formation
The proposed mechanism for DEPBT-mediated coupling involves the formation of a highly activated HOOBt ester intermediate. A tertiary amine is required to deprotonate the carboxylic acid of the linear peptide precursor, generating a carboxylate anion. This anion then attacks the phosphorus center of DEPBT, leading to a transient intermediate. This intermediate subsequently rearranges, with the loss of diethyl phosphite, to form the stable and highly activated HOOBt ester. This activated ester is then readily attacked by the N-terminal amine of the peptide to form the desired amide bond and yield the cyclic product.[4]
Quantitative Data: DEPBT in Comparison
The efficacy of DEPBT in cyclic peptide synthesis is evident when compared to other commonly used coupling reagents. The following tables summarize key quantitative data from various studies, highlighting yields and reaction conditions.
Table 1: Comparison of Coupling Reagents for the Cyclization of a Pentapeptide
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| DEPBT | DIPEA | DMF | 0 to r.t. | 2 | 76 | >98:2 |
| BOP | NMM | DMF | -15 | 21 | 59 | 87:13 |
| HBTU | DIPEA | DMF | 0 to r.t. | 1 | 73 | 68:32 |
| EDC/HOBt | NMM | DMF | 0 to r.t. | 12 | 71 | 70:30 |
| EDC/Oxyma | NMM | DMF | 0 to r.t. | 4 | 70 | 78:22 |
Data adapted from a study on the synthesis of a kyotorphin derivative.[1]
Table 2: Isolated Yields of Cyclic Pentapeptides with Various Coupling Reagents
| Cyclopeptide Sequence | Coupling Reagent | Isolated Yield (%) |
| c(Pro-Tyr-Leu-Ala-Gly) | DEPBT | 54 |
| BOP | 35 | |
| EDC | 25 | |
| HBTU | 40 | |
| DPPA | 52 | |
| c(Ala-Tyr-Leu-Ala-Gly) | DEPBT | 52 |
| TBTU | 45 | |
| DCC | 15 |
Data from a comparative study on cyclopentapeptide synthesis.
Experimental Protocols
The following are detailed protocols for the solution-phase and solid-phase synthesis of cyclic peptides using DEPBT.
Protocol 1: Solution-Phase Head-to-Tail Cyclization
This protocol is suitable for the cyclization of a linear peptide precursor in solution.
Materials:
-
Linear peptide precursor with N-terminal and C-terminal protecting groups removed.
-
This compound (DEPBT)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl aqueous solution
-
Saturated NaHCO3 aqueous solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Preparation of the Linear Peptide Solution:
-
Dissolve the linear peptide precursor in anhydrous DMF to a final concentration of 1-2 mM. High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Add DIPEA (2.0-4.0 equivalents relative to the linear peptide) to the cooled peptide solution and stir for 30 minutes at 0 °C.
-
Add DEPBT (1.1-2.0 equivalents relative to the linear peptide) to the reaction mixture.
-
-
Reaction:
-
Continue stirring the reaction mixture at 0 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The reaction progress can be monitored by analytical HPLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in EtOAc.
-
Wash the organic layer successively with 1 M HCl (3x), saturated aqueous NaHCO3 (3x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo to obtain the crude cyclic peptide.
-
-
Purification:
-
Purify the crude product by preparative HPLC to obtain the pure cyclic peptide.
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
-
References
Application Notes and Protocols for Coupling N-Methylated Amino Acids with DEPBT
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of amino acids is a key structural modification in medicinal chemistry, often employed to enhance the pharmacological properties of peptides. This modification can lead to increased metabolic stability, improved membrane permeability, and constrained conformations that may enhance binding affinity and selectivity for biological targets. However, the steric hindrance introduced by the N-methyl group presents a significant challenge during peptide synthesis, often resulting in low coupling yields and an increased risk of racemization.
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has emerged as a highly effective coupling reagent for overcoming these challenges. Its mechanism involves the formation of a stable active ester that reacts efficiently with the sterically hindered N-methylated amine, while remarkably suppressing racemization.[1][2] These application notes provide detailed protocols for the use of DEPBT in coupling N-methylated amino acids in both solid-phase and solution-phase peptide synthesis, along with comparative data and troubleshooting guidelines.
Data Presentation: Performance of DEPBT in Coupling N-Methylated Amino Acids
The selection of an appropriate coupling reagent is critical for the successful incorporation of N-methylated amino acids. The following table summarizes the performance of DEPBT in comparison to other common coupling reagents, highlighting its efficacy in terms of yield and racemization control.
| Coupling Reagent | N-Methylated Amino Acid | Coupling Partner | Solvent | Yield (%) | Racemization (%) | Reference |
| DEPBT | Boc-N-Me-Phe-OH | H-Pro-NH2 | DMF | 76 | <2 | [3] |
| DEPBT | Ibu-Tyr(tBu)-OH | H-Arg-NH2 | DMF | 76 | >98 (dr) | [4][5] |
| HATU | Fmoc-N-Me-Leu-OH | Resin-bound peptide | DMF | High | Low-Moderate | [6] |
| PyBroP | Boc-N-Me-amino acid | Resin-bound peptide | DCM/DMF | High | Low | [7] |
| HBTU/HATU | Boc-N-Me-Val-OH | H-Me-Val-OMe | DCM | ~90 | <1 | [3] |
| DIC/HOBt | Fmoc-Ser(tBu)-OH | H-L-Leu-OtBu | Various | Low-Moderate | Moderate | [6] |
Note: "High," "Moderate," and "Low" are used where specific quantitative data was not available in the cited literature. The efficiency of coupling reactions is highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Coupling of N-Methylated Amino Acids using DEPBT
This protocol describes the manual coupling of an N-methylated amino acid onto a growing peptide chain on a solid support (e.g., Rink Amide resin) using Fmoc-based chemistry.
Materials:
-
Fmoc-protected N-methylated amino acid (1.5 equivalents)
-
DEPBT (1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (3.0 equivalents)
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard reagents and solvents for Fmoc-SPPS (e.g., 20% piperidine in DMF for deprotection)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or DCM (approximately 10 mL per gram of resin) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using standard procedures (e.g., treatment with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes).
-
Washing: Thoroughly wash the resin with DMF (5 times), DCM (3 times), and then DMF again (3 times) to remove residual piperidine and byproducts.
-
Coupling Reaction: a. In a separate vessel, dissolve the Fmoc-N-methylated amino acid (1.5 eq) and DEPBT (1.5 eq) in DMF or DCM. b. Add the solution to the swollen and deprotected peptide-resin. c. Add DIPEA or Et3N (3.0 eq) to the reaction vessel. d. Shake the mixture at room temperature under an inert atmosphere for 1-2 hours.[7]
-
Monitoring the Coupling: Monitor the completion of the reaction using a qualitative test suitable for secondary amines, such as the bromophenol blue test. The Kaiser test is not reliable for N-methylated amines. If the test indicates incomplete coupling, a second coupling can be performed by repeating step 4.
-
Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Chain Elongation: Proceed with the next deprotection and coupling cycle as required.
Protocol 2: Solution-Phase Coupling of N-Methylated Amino Acids using DEPBT
This protocol is suitable for the coupling of N-methylated amino acids in solution, which can be advantageous for the synthesis of smaller peptide fragments or for optimizing reaction conditions.
Materials:
-
N-protected N-methylated amino acid (1.0 equivalent)
-
Amino acid ester hydrochloride or other amine component (1.0 equivalent)
-
DEPBT (1.1 - 1.2 equivalents)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: Dissolve the N-protected N-methylated amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in THF or DMF (approximately 2 mL per mmol of amino acid ester) in a round-bottom flask under an inert atmosphere.[7]
-
Base Addition: Add Et3N or DIPEA (2.0 eq) to the reaction mixture. For couplings involving amino acids that are highly susceptible to racemization, it is recommended to cool the mixture to 0°C in an ice bath before the addition of DEPBT.[7] In such cases, a weaker base like sodium carbonate can also be considered.[7]
-
Coupling Reagent Addition: Add DEPBT (1.1 - 1.2 eq) to the stirred solution.
-
Reaction: Stir the reaction mixture for 1 to 2 hours at room temperature. If the reaction is performed at 0°C, it can be allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up: a. Monitor the reaction progress by Thin Layer Chromatography (TLC). b. Once the reaction is complete, filter the mixture to remove any precipitated byproducts. Rinse the solid with a small amount of the reaction solvent. c. The filtrate can be worked up by standard aqueous extraction procedures to remove water-soluble byproducts.
-
Purification: Evaporate the solvent under reduced pressure to obtain the crude peptide. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 3: Determination of Racemization by HPLC
This protocol outlines a general method for determining the extent of racemization during the coupling of an N-methylated amino acid by analyzing the diastereomeric products using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude peptide sample from the coupling reaction
-
Authentic standards of the desired L-L diastereomer and the potential L-D diastereomer (if available)
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Chiralpak series) or a high-resolution reverse-phase column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, trifluoroacetic acid (TFA))
Procedure:
-
Sample Preparation: a. Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water). b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Analysis: a. Equilibrate the HPLC column with the initial mobile phase conditions. b. Inject the prepared sample onto the column. c. Elute the diastereomers using a suitable gradient of the mobile phase. A typical gradient for reverse-phase HPLC might be a linear gradient of acetonitrile in water with 0.1% TFA. d. Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: a. Identify the peaks corresponding to the desired (L-L) and the racemized (L-D) diastereomers based on the retention times of the authentic standards, if available. In the absence of standards, the minor, later-eluting peak is often the diastereomeric impurity. b. Integrate the peak areas of both diastereomers. c. Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-D) / (Area(L-L) + Area(L-D))] x 100
Mandatory Visualizations
References
- 1. DEPBT - Wikipedia [en.wikipedia.org]
- 2. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
Application Notes: DEPBT as a Superior Coupling Reagent for Optimal Amide Bond Formation
Introduction
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a highly efficient phosphonium-type coupling reagent utilized extensively in peptide synthesis and other amide bond formations.[1][2][3] Its primary advantage lies in its exceptional ability to suppress racemization, a critical factor in the synthesis of chiral molecules like peptides and pharmaceuticals.[1][2][3][4] DEPBT has demonstrated superior performance compared to many traditional phosphonium and uronium reagents, especially when dealing with amino acids prone to epimerization.[1][4] These application notes provide detailed information on the optimal use of DEPBT to achieve high coupling efficiency and product purity.
Mechanism of Action
The efficacy of DEPBT in minimizing racemization and promoting efficient coupling is attributed to its unique reaction mechanism. The process is initiated by the reaction of the carboxylic acid with DEPBT in the presence of a base, which forms a transient intermediate. This intermediate then rearranges to generate a highly reactive 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) ester. This activated ester is then readily attacked by the amine component to form the desired amide bond with a low degree of racemization.[4][5]
A key feature of DEPBT is that the hydroxyl group of amino acid residues such as tyrosine, serine, and threonine, as well as the imidazole group of histidine, do not require protection during the coupling reaction.[2][4][5]
Advantages of DEPBT
-
Minimized Racemization: DEPBT is a preferred reagent for coupling racemization-prone amino acids, ensuring high stereochemical purity of the final product.[1][2][4][6][7]
-
High Coupling Efficiency: It facilitates efficient amide bond formation, leading to high yields and cleaner reaction profiles.[1][4]
-
Broad Applicability: DEPBT is versatile and can be used for a wide range of carboxylic acids and amines in both solution-phase and solid-phase peptide synthesis.[1][2][4]
-
Mild Reaction Conditions: The coupling reactions can be carried out under mild conditions, which helps in preserving sensitive functional groups in the reactants.[1]
Experimental Protocols
Solution-Phase Peptide Coupling
This protocol is suitable for the coupling of N-protected amino acids to amino acid esters in a solution.
Materials:
-
N-protected amino acid
-
Amino acid ester hydrochloride
-
DEPBT (this compound)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Sodium Carbonate (for racemization-sensitive amino acids)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in anhydrous THF or DMF (approximately 2 mL per mmol of amino acid ester).
-
Add the base, DIPEA or TEA (2.0 eq.), to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
If coupling amino acids that are highly susceptible to racemization, cool the reaction mixture to 0°C in an ice bath before proceeding. In such cases, using sodium carbonate as the base is recommended.[8]
-
Add DEPBT (1.1–1.2 eq.) to the reaction mixture.[8]
-
Allow the reaction to stir for 1–2 hours at room temperature, or at 0°C for sensitive couplings.[8]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, filter the mixture to remove any precipitated salts.
-
Rinse the solid residue with a small amount of fresh solvent.
-
The filtrate containing the crude peptide can be further processed for purification.
Solid-Phase Peptide Coupling
This protocol is designed for the coupling of an N-protected amino acid to a resin-bound amine in solid-phase peptide synthesis (SPPS).
Materials:
-
Resin with a free amino group
-
N-protected amino acid
-
DEPBT (this compound)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Swell the resin in the reaction solvent (DCM or DMF, approximately 10 mL per gram of resin) for at least 30 minutes in the synthesis vessel.
-
Drain the solvent.
-
In a separate vial, dissolve the N-protected amino acid (1.5–2.0 eq. based on resin substitution) and DEPBT (1.5–2.0 eq.) in DMF.
-
Add the base, DIPEA or TEA (3.0–4.0 eq.), to the amino acid/DEPBT solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the mixture at room temperature for 1-2 hours.[8]
-
To monitor the completion of the coupling, a Kaiser test can be performed.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times) to remove any unreacted reagents and byproducts.[8]
-
The resin is now ready for the next deprotection and coupling cycle.
Data Presentation: Recommended Reagent Stoichiometry
The optimal concentration of DEPBT is crucial for achieving high coupling efficiency while minimizing side reactions. The following table summarizes the generally recommended stoichiometric ratios of reactants for both solution-phase and solid-phase peptide synthesis based on literature protocols.
| Component | Solution-Phase Coupling (equivalents) | Solid-Phase Coupling (equivalents, based on resin substitution) |
| N-protected Amino Acid | 1.0 | 1.5 - 2.0 |
| Amine Component | 1.0 | 1.0 |
| DEPBT | 1.1 - 1.2 [8] | 1.5 - 2.0 [8] |
| Base (e.g., DIPEA, TEA) | 2.0[8] | 3.0 - 4.0[8] |
Note: The exact equivalents may need to be optimized depending on the specific amino acids being coupled, the nature of the solid support, and the scale of the reaction. For sterically hindered amino acids or difficult couplings, a slight excess of the protected amino acid and DEPBT may be beneficial.
Mandatory Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DEPBT - Wikipedia [en.wikipedia.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Coupling Amino-Protected Amino Acids to Unprotected Hydroxyl Groups using DEPBT
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient coupling of N-protected amino acids to molecules containing unprotected hydroxyl groups, such as serine, threonine, tyrosine residues, or other amino alcohols. The protocols focus on the use of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), a coupling reagent renowned for its high efficiency, chemoselectivity, and remarkable resistance to racemization.[1][2][3][4] This method obviates the need for hydroxyl group protection, thereby streamlining the synthesis of peptides, peptido-alcohols, and glycopeptides.[1][4][5]
Introduction
The synthesis of peptides and related compounds containing hydroxylated amino acids often necessitates the protection of the hydroxyl functionality to prevent side reactions, such as ester formation.[1] However, the introduction and subsequent removal of protecting groups add steps to the synthetic route, potentially lowering the overall yield and increasing the risk of side reactions. DEPBT has emerged as a superior coupling reagent that selectively promotes the formation of an amide bond between a carboxylic acid and an amine, even in the presence of unprotected hydroxyl groups.[1][4][5] This unique property is attributed to its mechanism, which involves the formation of a highly reactive and stable HOOBt active ester intermediate.[1][6]
Key Advantages of DEPBT in Coupling with Unprotected Hydroxyl Groups:
-
High Chemoselectivity: DEPBT preferentially activates the carboxyl group for amidation, showing minimal reactivity towards unprotected hydroxyl groups.[1][5]
-
Suppression of Racemization: It is particularly effective in preventing the loss of stereochemical integrity, even with racemization-prone amino acids.[3][7][8]
-
High Yields: The coupling reactions mediated by DEPBT generally proceed with high efficiency, providing excellent yields of the desired product.[1][3]
-
Mild Reaction Conditions: The reactions can be carried out under mild conditions, which is beneficial for sensitive substrates.
Experimental Protocols
Solution-Phase Coupling of N-Protected Amino Acids with Amino Alcohols
This protocol describes a general procedure for the coupling of an N-protected amino acid to an amino alcohol in a solution phase.
Materials:
-
N-protected amino acid
-
Amino alcohol (or peptide with a free N-terminal amine and unprotected hydroxyl groups)
-
This compound (DEPBT)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Sodium Carbonate (optional, for racemization-sensitive couplings)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Preparation of Reaction Mixture: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and the amino alcohol (1.0 equivalent) in anhydrous THF or DMF (approximately 2 mL per mmol of the amino alcohol).[9]
-
Addition of Base: Add DIPEA or Et3N (2.0 equivalents) to the reaction mixture and stir for a few minutes at room temperature.[9]
-
Addition of DEPBT: Add DEPBT (1.1-1.2 equivalents) to the stirring solution.[9]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove any precipitated salts.
-
Rinse the solid residue with a small amount of fresh THF or DMF.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure peptido-alcohol.
Note on Racemization-Prone Couplings: For amino acids that are highly susceptible to racemization, it is recommended to cool the reaction mixture to 0°C before the addition of DEPBT. In such cases, sodium carbonate can be used as a milder base instead of DIPEA or Et3N.[9]
Solid-Phase Peptide Synthesis (SPPS) with Unprotected Hydroxyl-Containing Amino Acids
This protocol provides a general procedure for the incorporation of an amino acid onto a solid support (resin) where the growing peptide chain contains unprotected hydroxyl groups.
Materials:
-
Resin with a free amino group
-
N-protected amino acid
-
DEPBT
-
DIPEA or Et3N
-
Anhydrous DMF or Dichloromethane (DCM)
-
SPPS reaction vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM (approximately 10 mL per gram of resin) for at least 30 minutes in the SPPS reaction vessel.
-
Deprotection (if applicable): If the N-terminus of the resin-bound peptide is protected, perform the standard deprotection step (e.g., with piperidine for Fmoc-SPPS).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Reaction: Shake the mixture at room temperature for 1-2 hours.[9] The completion of the coupling can be monitored using a qualitative test such as the ninhydrin (Kaiser) test.
-
Washing: Once the coupling is complete (negative ninhydrin test), filter the resin and wash it thoroughly with DMF (3 times) and then with DCM (3 times).[9]
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
Data Presentation
The following tables summarize the quantitative data from studies utilizing DEPBT for coupling with unprotected hydroxyl-containing compounds, demonstrating its efficiency and resistance to racemization.
| Entry | N-Protected Amino Acid | Amino Alcohol/Amine | Product | Yield (%) |
| 1 | Z-Phe | H-Ser-OMe | Z-Phe-Ser-OMe | 92 |
| 2 | Z-Ala | H-Thr-OBzl | Z-Ala-Thr-OBzl | 89 |
| 3 | Boc-Phg | H-Tyr-OEt | Boc-Phg-Tyr-OEt | 85 |
| 4 | Z-Val | Ethanolamine | Z-Val-NHCH₂CH₂OH | 95 |
| 5 | Z-Phe | Prolinol | Z-Phe-prolinol | 91 |
Table 1: Synthesis of Peptido-alcohols using DEPBT. This table showcases the high yields obtained in the coupling of various N-protected amino acids with amino alcohols where the hydroxyl group is unprotected. The data indicates the high efficiency and chemoselectivity of DEPBT. (Data adapted from a study by Ye et al.)
| Entry | Coupling Reagent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | BOP/HOBt | -15 | 21 | 59 | 87:13 |
| 2 | HBTU/HOBt | 0 to r.t. | 1 | 73 | 68:32 |
| 3 | EDC/HOBt | 0 to r.t. | 12 | 71 | 70:30 |
| 4 | DEPBT | 0 to r.t. | 2 | 76 | >98:2 |
Table 2: Comparative Study of Coupling Reagents. This table compares the performance of DEPBT with other common coupling reagents in the synthesis of a kyotorphin derivative, coupling an N-acylated tyrosine to arginine. DEPBT demonstrates superior performance in terms of minimizing racemization while providing a good yield in a short reaction time.[3] (r.t. = room temperature)
Mandatory Visualizations
Proposed Mechanism of DEPBT-Mediated Coupling
Caption: Proposed mechanism for DEPBT-mediated amide bond formation.
Experimental Workflow for Solution-Phase Coupling
Caption: General workflow for solution-phase coupling using DEPBT.
Logical Relationship of Key Protocol Steps
Caption: Logical flow of the key chemical stages in the DEPBT protocol.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
The Application of DEPBT in Peptide Fragment Condensation: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable formation of peptide bonds is a cornerstone of their work. In the synthesis of complex peptides, fragment condensation—the coupling of two smaller peptide chains—is a critical strategy. This process, however, is often plagued by the risk of racemization, the loss of stereochemical integrity at the chiral center of the amino acids. 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has emerged as a powerful coupling reagent that offers remarkable resistance to racemization, ensuring the synthesis of high-purity peptides.
This document provides detailed application notes and protocols for the use of DEPBT in fragment condensation reactions, addressing the needs of researchers in both academic and industrial settings.
Superior Performance in Racemization Suppression
DEPBT has consistently demonstrated its superiority in minimizing racemization during peptide coupling reactions when compared to other common coupling reagents.[1][2] Its mechanism of action involves the formation of a stable HOOBt ester intermediate, which reduces the time the activated chiral center is exposed to conditions that could lead to epimerization.[3]
A comparative study highlights the effectiveness of DEPBT in a solution-phase synthesis of a kyotorphin derivative. The coupling of an N-alpha-acylated tyrosine with arginine, a reaction prone to racemization, was performed with various coupling reagents. The results, summarized in the table below, clearly indicate that DEPBT provides a significantly higher diastereomeric ratio, signifying minimal racemization.[3][4]
| Entry | Coupling Reagent | Base | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | BOP (1 equiv), HOBt (6 equiv) | NMM | 59 | 87:13 |
| 2 | HBTU (1 equiv), HOBt (1 equiv) | DIPEA | 73 | 68:32 |
| 3 | EDC (1 equiv), HOBt (1 equiv) | DIPEA | 71 | 70:30 |
| 4 | DEPBT (1.1 equiv) | DIPEA | 76 | >98:2 |
Data sourced from a study on the synthesis of a kyotorphin derivative.[3][4]
Mechanism of DEPBT-Mediated Coupling
The proposed mechanism for DEPBT-mediated amide bond formation involves a two-step process. First, in the presence of a tertiary amine, the carboxylate of the N-protected amino acid or peptide fragment attacks the phosphorus atom of DEPBT. This is followed by the elimination of diethyl phosphate and the formation of a highly activated and stable HOOBt ester. This active ester is then readily attacked by the amino group of the other fragment to form the desired peptide bond with high efficiency and minimal risk of racemization.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Racemization with DEPBT in Peptide Synthesis
Welcome to the technical support center for utilizing 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on minimizing racemization to ensure the stereochemical integrity of synthesized peptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during peptide synthesis when using DEPBT, presented in a question-and-answer format.
Question 1: I am observing significant racemization even when using DEPBT. What are the potential causes and how can I mitigate this?
Answer:
While DEPBT is known for its remarkable resistance to racemization, several factors can contribute to the loss of stereochemical purity.[1][2] Here are the primary aspects to investigate:
-
Base Selection and Strength: The choice and stoichiometry of the tertiary amine base are critical.[3]
-
Problem: Stronger bases and excess base can promote racemization by abstracting the α-proton of the activated amino acid.[4] N,N-diisopropylethylamine (DIEA), while common, is more basic than N-methylmorpholine (NMM) and may lead to higher racemization in sensitive couplings.[3]
-
Solution:
-
Use a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP), which have been shown to reduce racemization due to lower basicity and/or greater steric hindrance.[3]
-
Use the minimum necessary amount of base. Typically, one equivalent of base is used for the amino acid salt, and another equivalent for the coupling reaction itself.
-
-
-
Solvent Effects: The polarity of the solvent can influence the rate of racemization.
-
Problem: Polar aprotic solvents like DMF are commonly used but can sometimes facilitate racemization, especially with bulky residues.[5]
-
Solution: Consider using less polar solvents like tetrahydrofuran (THF) or dichloromethane (DCM) if compatible with your synthesis. In some cases, using DEPBT in THF at 0°C has been shown to provide excellent results with no detectable racemization.[2]
-
-
Reaction Temperature: Higher temperatures can increase the rate of both the coupling reaction and racemization.
-
Pre-activation Time: The duration the carboxylic acid is activated before the amine component is introduced can be a factor.
-
Problem: A long delay between the activation of the amino acid with DEPBT and the addition of the amine component can increase the opportunity for racemization of the activated ester.[2]
-
Solution: Add the amine component to the reaction mixture shortly after the activation of the carboxylic acid with DEPBT.
-
Question 2: I am experiencing low coupling efficiency and poor yields with DEPBT. What should I check?
Answer:
Low coupling efficiency can stem from several sources. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the DEPBT and other reagents are of high purity and anhydrous. DEPBT can be sensitive to moisture.
-
Stoichiometry: Verify the stoichiometry of your reactants. Typically, a slight excess of DEPBT (e.g., 1.1 equivalents) relative to the carboxylic acid is used.[7] The amino component is usually used in equimolar amounts or a slight excess depending on the synthesis strategy.
-
Solubility Issues: Poor solubility of the protected amino acids or the growing peptide chain can hinder the reaction.
-
Steric Hindrance: Coupling sterically hindered amino acids can be challenging.
-
Solution:
-
Increase the reaction time or temperature slightly, while carefully monitoring for racemization.
-
DEPBT is generally effective for hindered couplings, but in extreme cases, alternative coupling reagents might be considered.[9]
-
-
Question 3: How can I confirm that the racemization I'm observing is not from my starting materials or workup procedure?
Answer:
It's crucial to isolate the source of racemization.
-
Analyze Starting Materials: Verify the enantiomeric purity of your protected amino acids using an appropriate analytical technique like chiral HPLC or GC-MS after derivatization.[10][11]
-
Workup-Induced Racemization: Some workup procedures, particularly those involving strong acids or bases, can induce racemization.
-
Solution: Analyze a sample of the crude reaction mixture before workup to determine the level of racemization at the end of the coupling step. If the racemization increases after workup, the purification protocol should be re-evaluated.
-
-
Hydrolysis-Induced Racemization during Analysis: The acidic hydrolysis step used to break down a peptide into its constituent amino acids for analysis can itself cause racemization.
-
Solution: Use deuterated acid (e.g., 6N DCl in D₂O) for hydrolysis. The degree of deuterium incorporation at the α-carbon can be used to correct for any racemization that occurred during the hydrolysis step when analyzed by GC-MS.[10]
-
Frequently Asked Questions (FAQs)
What is the mechanism of DEPBT and why is it effective at suppressing racemization?
DEPBT is an organophosphorus coupling reagent.[2] Its mechanism involves the in-situ formation of a highly activated and stable 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) ester intermediate.[1][2] This active ester reacts with the amino component to form the peptide bond. The key to its low racemization potential is that this stable intermediate is less prone to forming the oxazolone intermediate, which is a primary pathway for racemization.[4][12]
When is it particularly advantageous to use DEPBT over other coupling reagents?
DEPBT is especially beneficial in the following situations:
-
Coupling of racemization-prone amino acids: This includes amino acids like histidine and cysteine, as well as arylglycines.[2][9]
-
Segment condensation: When coupling larger peptide fragments, where the C-terminal amino acid of the carboxylic acid component is chiral and at high risk of racemization.
-
Cyclization of peptides: DEPBT has been shown to be a superior reagent for head-to-tail cyclization of linear peptides, providing good yields with minimal racemization.[2][9]
-
Coupling to hydroxyl groups: A unique feature of DEPBT is that it selectively promotes amide bond formation in the presence of unprotected hydroxyl groups (e.g., in serine, threonine, tyrosine), avoiding the need for side-chain protection for these residues.[2][13][14]
What are the recommended general conditions for a DEPBT-mediated coupling?
A typical protocol involves dissolving the N-protected amino acid in an appropriate solvent (e.g., DMF, THF, or DCM). A tertiary base (e.g., DIEA or NMM) is added, followed by DEPBT. The mixture is often stirred at 0°C for a short period before the amino component is added. The reaction is then typically allowed to warm to room temperature and stirred until completion.
How do I detect and quantify racemization in my peptide product?
Several analytical methods can be used:[10]
-
Chiral High-Performance Liquid Chromatography (HPLC): This involves separating the diastereomeric peptide products on a chiral stationary phase.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive method requires hydrolysis of the peptide, derivatization of the resulting amino acids to make them volatile, and separation on a chiral GC column.[10] It can reliably quantify down to 0.1% of the undesired enantiomer.[10]
-
Capillary Electrophoresis (CE): CE offers high-efficiency separations with minimal sample consumption and can be used to separate peptide diastereomers or derivatized amino acid enantiomers.[11][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by analyzing the spectra of diastereomeric products, NMR can be used for quantification, although it is generally less sensitive than chromatographic methods.[10]
Quantitative Data on Racemization
The following table summarizes comparative data on the effectiveness of DEPBT in minimizing racemization compared to other common coupling reagents.
| Coupling Reagent/System | Base | Racemization (% D-isomer or diastereomeric ratio) | Enantiomeric Excess (% ee) | Reference |
| DEPBT | DIEA | Not detectable | 95.8% | [2] |
| HBTU | DIEA | - | 83.6% | [2] |
| HATU | DIEA | - | 77.2% | [2] |
| TDBTU | DIEA | - | 91.8% | [2] |
| DEPBT | DIPEA | >98:2 (L:D) | >96% | [7] |
| BOP/HOBt | - | 87:13 (L:D) | 74% | [6][7] |
| HBTU/HOBt | NMM | 68:32 (L:D) | 36% | [7] |
| EDC/Oxyma | DIPEA | 78:22 (L:D) | 56% | [7] |
Note: Enantiomeric excess (% ee) is calculated from the diastereomeric ratio (dr) where applicable using the formula: % ee = ([major] - [minor]) / ([major] + [minor]) * 100.
Experimental Protocols
Protocol 1: General Procedure for DEPBT Coupling in Solution Phase
This protocol is adapted from the synthesis of a kyotorphin derivative where DEPBT was used to eliminate racemization.[6][7]
-
Dissolve the Carboxylic Acid: Dissolve the N-α-acylated amino acid (1.0 mmol) in anhydrous DMF (4 mL).
-
Add Base: Cool the solution to 0°C and add N,N-diisopropylethylamine (DIPEA) (2.5 mmol). Stir the mixture for 30 minutes at 0°C.
-
Add DEPBT and Amine: Add DEPBT (1.1 mmol) followed by the hydrochloride salt of the amino component (e.g., H-Arg-NH₂·2HCl, 1.0 mmol) successively to the reaction mixture.
-
Reaction: Allow the reaction to stir for 2 hours, letting it gradually warm to room temperature.
-
Workup: Proceed with the appropriate aqueous workup and purification of the dipeptide product.
-
Analysis: Analyze the purified product for optical purity using chiral HPLC or another suitable method.
Protocol 2: Analysis of Racemization by GC-MS
This is a general workflow for determining the extent of racemization in a synthetic peptide.[10]
-
Hydrolysis: Hydrolyze the peptide sample (approx. 1 mg) using 6N DCl in D₂O at 110°C for 24 hours. The use of deuterated reagents helps to correct for any racemization occurring during this step.
-
Derivatization:
-
Esterification: Remove the acid under vacuum and add a solution of acetyl chloride in isopropanol. Heat at 110°C for 1 hour to form the isopropyl esters of the amino acids.
-
Acylation: Evaporate the solvent and add trifluoroacetic anhydride (TFAA) in dichloromethane. Heat at 60°C for 15 minutes to acylate the amino groups.
-
-
GC-MS Analysis:
-
Column: Use a chiral capillary column (e.g., Chirasil-Val).
-
Injection: Inject the derivatized sample into the GC-MS.
-
Detection: Monitor the characteristic fragment ions for each amino acid in the mass spectrometer.
-
-
Data Analysis: Determine the extent of racemization by comparing the peak areas of the D- and L-enantiomers in the extracted ion chromatograms.
Visualizations
Caption: Troubleshooting workflow for minimizing racemization when using DEPBT.
References
- 1. nbinno.com [nbinno.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting DEPBT Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during amide bond formation using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). DEPBT is a highly effective coupling reagent known for its remarkable resistance to racemization.[1][2] However, optimizing reaction conditions is crucial to achieving high yields. This guide provides detailed troubleshooting advice, experimental protocols, and comparative data to help you overcome common issues, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in a DEPBT coupling reaction?
Low yields in DEPBT-mediated coupling reactions can often be attributed to one or more of the following factors:
-
Incomplete Activation of the Carboxylic Acid: The reaction requires a tertiary amine base to deprotonate the carboxylic acid, allowing it to react with DEPBT. Insufficient base or a base that is too weak can lead to poor activation.
-
Steric Hindrance: Coupling bulky or sterically hindered amino acids can be challenging and may require longer reaction times, elevated temperatures, or the use of specialized protocols.
-
Poor Solubility: The solubility of the protected amino acids, the growing peptide chain, or the DEPBT reagent itself can impact reaction efficiency. If any component precipitates from the solution, the reaction rate will decrease significantly.
-
Side Reactions: Although DEPBT is known for minimizing side reactions, issues like the formation of N-acylurea (if carbodiimides are present as contaminants) or premature cleavage from the resin in solid-phase synthesis can occur under suboptimal conditions.
-
Moisture: Like most coupling reactions, the presence of water can hydrolyze the activated species, leading to lower yields. Ensure all solvents and reagents are anhydrous.
-
Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate on the resin, preventing reagents from accessing the reaction site.[3]
Q2: How can I improve the yield of a difficult coupling involving sterically hindered amino acids?
For sterically hindered couplings, consider the following strategies:
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 2-24 hours).[4] In some cases, carefully increasing the reaction temperature can help overcome the activation energy barrier.
-
Optimize Reagent Equivalents: Increasing the concentration of the amino acid and DEPBT (e.g., from 1.5 to 2.0 equivalents in SPPS) can improve reaction kinetics.
-
Solvent Choice: Switch to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of dimethylformamide (DMF) and dichloromethane (DCM) to minimize peptide aggregation in SPPS.[4]
-
"Double Coupling": If a coupling reaction is known to be difficult, performing the coupling step twice before moving to the next deprotection step can significantly improve the yield of the desired product.
Q3: What is the optimal base and solvent for a DEPBT coupling reaction?
The choice of base and solvent is critical for the success of the coupling reaction.
-
Base: N,N-Diisopropylethylamine (DIPEA) and triethylamine (Et3N) are commonly used tertiary amine bases.[5] For amino acids that are highly susceptible to racemization, a weaker base like sodium carbonate may be used, particularly when the reaction is cooled to 0°C.[5]
-
Solvent: Tetrahydrofuran (THF) is a common solvent for solution-phase DEPBT coupling.[1][5] For solid-phase synthesis, DMF and DCM are frequently used.[5] The choice of solvent should be guided by the solubility of the reactants.
Q4: Can I use DEPBT for cyclization reactions?
Yes, DEPBT has been shown to be an effective reagent for peptide cyclization, often providing better yields compared to other coupling reagents like HBTU/DMAP.[4]
Data Presentation: Comparative Performance of Coupling Reagents
The selection of a coupling reagent can significantly influence the yield and purity of the final product. The following tables provide a summary of comparative data from various studies.
Table 1: Comparison of Cyclization Yields for Different Coupling Reagents
| Coupling Reagent | Yield (%) | Reference |
| DEPBT | 22 | [4] |
| HBTU/DMAP | 12 | [4] |
This data represents the cyclization of H-Trp(Boc)-Phg-Arg(Tos)-D-Aph(Boc)-D-Ala-OH. Yields are based on the amount of product isolated by HPLC.[4]
Table 2: Study of Coupling Conditions for the Synthesis of a Kyotorphin Derivative
| Entry | Coupling Reagent | Base | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | BOP (1 equiv), HOBt (6 equiv) | NMM | 59 | 87:13 | [6] |
| 2 | HBTU (1 equiv), HOBt (1 equiv) | NMM | 73 | 68:32 | [6] |
| 7 | DEPBT (1.1 equiv) | DIPEA | 76 | >98:2 | [6] |
This table highlights the effectiveness of DEPBT in achieving a high yield with minimal racemization compared to other common coupling reagents.
Experimental Protocols
Protocol 1: Solution-Phase Coupling with DEPBT
This protocol is a general guideline for amide bond formation in solution.
-
Dissolve Reactants: Dissolve the N-protected amino acid and the amino acid ester in anhydrous tetrahydrofuran (THF) (approximately 2 mL per mmol of amino acid ester).
-
Add Base: Add 2.0 equivalents of a suitable tertiary amine base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).
-
Cool Reaction (Optional): For couplings involving amino acids that are highly susceptible to epimerization, cool the mixture to 0°C before adding DEPBT. In such cases, using sodium carbonate as the base is recommended.[5]
-
Add DEPBT: Add 1.1–1.2 equivalents of DEPBT to the reaction mixture.
-
Reaction: Stir the mixture for 1 to 2 hours at room temperature (or 0°C if cooled).
-
Work-up: Filter the reaction mixture to remove any solids and rinse the solid with a small amount of THF.
-
Isolation: Evaporate the solvent in vacuo to obtain the crude peptide.[5]
Protocol 2: Solid-Phase Coupling with DEPBT
This protocol is intended for use in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Suspend the resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin).
-
Add Amino Acid: Add 1.5 equivalents of the protected amino acid (based on resin substitution).
-
Add Base: Add 3 equivalents of DIPEA or Et3N.
-
Add DEPBT: Add 1.5 equivalents of DEPBT.
-
Reaction: Shake the mixture at room temperature for 1-2 hours.
-
Washing: Filter the resin and wash it three times with DMF, followed by three times with DCM.[5]
-
Monitoring: To ensure the coupling reaction is complete, a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, can be used to check for the presence of free primary amines. A negative result indicates a complete reaction.
Visualizations
DEPBT Coupling Reaction Mechanism
References
DEPBT Technical Support Center: Troubleshooting Guides & FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) in peptide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you optimize your reactions, minimize side products, and achieve high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What is DEPBT and what are its primary advantages as a coupling reagent?
DEPBT is a phosphonium-type coupling reagent used to facilitate the formation of amide bonds, most notably in peptide synthesis. Its primary advantages include:
-
Exceptional Resistance to Racemization: DEPBT is renowned for its ability to minimize the loss of stereochemical integrity at the α-carbon of amino acids during coupling, which is crucial for the synthesis of biologically active peptides.[1]
-
High Coupling Efficiency: It generally provides good to excellent yields for a wide range of amino acid couplings, including those involving sterically hindered residues.[2]
-
Compatibility with Unprotected Side Chains: DEPBT can be used with amino acids that have unprotected hydroxyl (e.g., Serine, Threonine, Tyrosine) or imidazole (Histidine) side chains, simplifying synthesis strategies.[1]
-
Reduced Side Reactions: Compared to some other coupling reagents, DEPBT shows a lower propensity for certain side reactions like asparagine dehydration.[3]
Q2: How does the mechanism of DEPBT differ from carbodiimide or uronium-based coupling reagents?
DEPBT's mechanism involves the formation of a highly reactive and stable OOBt ester intermediate. A tertiary amine is required to deprotonate the carboxylic acid of the N-protected amino acid. The resulting carboxylate then attacks the phosphorus atom of DEPBT, leading to the formation of a transient intermediate. This intermediate rearranges, releasing diethyl phosphite, to form the HOOBt active ester. This activated ester is then attacked by the amino group of the incoming amino acid to form the desired peptide bond.[3] This mechanism is analogous to that of the phosphonium reagent BOP.[3]
Q3: What are the most common side reactions and byproducts observed with DEPBT?
While DEPBT is a highly effective coupling reagent, side reactions can still occur, leading to byproduct formation and purification challenges. Some known issues include:
-
Formation of Unidentified Byproducts: Some studies have reported the formation of side products that necessitate extensive chromatographic purification, though the specific structures of these byproducts are often not detailed.[2]
-
Lactamization: In specific cases, such as the coupling of Fmoc-Dab(Mtt)-OH, intramolecular cyclization can occur, leading to the formation of a lactam side product. DEPBT has been shown to be superior to other reagents in minimizing this particular side reaction.[4]
-
Diethyl Phosphite: This is a known byproduct of the main reaction mechanism.[3]
It is important to note that DEPBT is less prone to certain side reactions common to other classes of coupling reagents:
-
Guanidinylation: Unlike uronium/aminium reagents (e.g., HBTU, HATU), phosphonium reagents like DEPBT do not have a guanidinium group and therefore do not cause this chain-terminating side reaction.
-
Asparagine Dehydration: DEPBT has been shown to not cause the dehydration of the asparagine side chain to a nitrile, a side reaction that can be problematic with carbodiimide reagents like DCC.[3]
Q4: How can I minimize byproduct formation when using DEPBT?
Minimizing side reactions is key to achieving high crude peptide purity. Consider the following strategies:
-
Optimize Stoichiometry: Use the appropriate equivalents of the amino acid, DEPBT, and base. An excess of any reagent can potentially lead to side reactions.
-
Choice of Solvent: The polarity of the solvent can influence reaction rates and the formation of byproducts. Solvents like THF and DMF are commonly used. The choice of solvent can impact the solubility of reactants and intermediates, affecting the reaction outcome.[5]
-
Base Selection: The strength and steric hindrance of the tertiary amine base (e.g., DIPEA, NMM) can affect the rate of racemization and potentially other side reactions. Weaker bases may be preferable in some cases to minimize epimerization.[2]
-
Temperature Control: For couplings involving amino acids that are highly susceptible to racemization or other side reactions, performing the reaction at a reduced temperature (e.g., 0 °C) can be beneficial.
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis using DEPBT.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of Desired Peptide | 1. Incomplete Coupling: The coupling reaction may not have gone to completion due to steric hindrance, aggregation of the growing peptide chain, or suboptimal reaction conditions.[6][7] 2. Poor Reagent Quality: The DEPBT, amino acid derivatives, or solvents may be of poor quality or have degraded. 3. Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time. | 1. Monitor the Reaction: Use a qualitative test (e.g., Kaiser test for primary amines) to monitor the progress of the coupling reaction on solid phase.[7] 2. Extend Reaction Time: For difficult couplings, extending the reaction time may improve the yield.[7] 3. Increase Reagent Equivalents: A slight excess of the activated amino acid and coupling reagent can be used to drive the reaction to completion. 4. Check Reagent Purity: Ensure all reagents are of high purity and stored under appropriate conditions. 5. Optimize Solvent and Base: Experiment with different solvents (e.g., DMF, NMP) or bases to improve solubility and reaction kinetics. For sequences prone to aggregation, consider using structure-disrupting solvents or additives.[6] |
| Difficult Purification of the Crude Peptide | 1. Presence of Byproducts: Side reactions may have led to the formation of impurities with similar chromatographic properties to the desired peptide.[2] 2. Excess Reagents: Residual DEPBT or its byproducts may be present in the crude product. | 1. Optimize Reaction Conditions: Refer to the strategies for minimizing byproduct formation in the FAQs. 2. Purification Strategy: Employ a multi-step purification protocol. A combination of different chromatographic techniques, such as ion-exchange followed by reversed-phase HPLC, can be effective in separating challenging impurities.[8] 3. Aqueous Work-up (for solution-phase): A thorough aqueous work-up can help remove water-soluble byproducts and excess reagents. |
| Presence of Unexpected Peaks in HPLC/MS Analysis | 1. Side Product Formation: As discussed, side reactions can lead to various byproducts. 2. Racemization: Although DEPBT has a high resistance to racemization, it can still occur under certain conditions, leading to diastereomeric impurities. | 1. Characterize the Impurities: Use high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to identify the structure of the byproducts. 2. Optimize for Minimal Racemization: Use a weaker base, lower the reaction temperature, and minimize the pre-activation time.[2] |
Experimental Protocols
Protocol 1: General Procedure for DEPBT-Mediated Coupling in Solution-Phase Peptide Synthesis
-
Dissolve Reactants: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride or free amine (1.0 equivalent) in an appropriate solvent (e.g., THF, DMF).
-
Add Base: Add a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 2.0 equivalents) to the reaction mixture. If the amino component is a hydrochloride salt, an additional equivalent of base is required for neutralization.
-
Add DEPBT: Add DEPBT (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS. For amino acids prone to racemization, the reaction can be performed at 0 °C.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for DEPBT-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the resin in the chosen solvent (e.g., DMF) for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (1.5-2.0 equivalents relative to the resin loading) with DEPBT (1.5-2.0 equivalents) in DMF in the presence of a tertiary amine base (e.g., DIPEA, 3.0-4.0 equivalents) for a few minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Proceed to the next deprotection and coupling cycle.
Visualizations
DEPBT Main Reaction Pathway
Troubleshooting Workflow for Low Peptide Yield
Potential Side Reaction: Lactamization
References
- 1. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. DEPBT - Wikipedia [en.wikipedia.org]
- 5. Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00603G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. polypeptide.com [polypeptide.com]
Technical Support Center: Optimizing DEPBT-Mediated Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their DEPBT-mediated coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is DEPBT and what are its primary advantages?
A1: DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is an organophosphorus coupling reagent used to form amide bonds in peptide synthesis and other organic syntheses.[1][2] Its main advantages include:
-
Exceptional Resistance to Racemization: DEPBT is highly effective at minimizing epimerization, even when coupling amino acids that are prone to racemization, such as arylglycines.[2][3][4][5]
-
High Coupling Efficiency: It generally provides high yields and clean reaction profiles.[4]
-
Mild Reaction Conditions: The reactions can typically be performed under mild conditions.[5][6]
-
Compatibility with Unprotected Functional Groups: The hydroxy groups of serine, threonine, and tyrosine, as well as the imidazole group of histidine, do not require protection when using DEPBT.[7][8]
-
Superior for Cyclization: It has been shown to be a superior reagent for the head-to-tail cyclization of linear peptides.
-
Stability: DEPBT is a stable, crystalline, non-hygroscopic solid with a long shelf-life at room temperature.[2][5]
Q2: How does the mechanism of DEPBT work?
A2: The DEPBT-mediated coupling proceeds through a highly activated ester intermediate.[2][6]
-
A tertiary amine (like DIPEA or Et3N) deprotonates the carboxylic acid of the N-protected amino acid.
-
The resulting carboxylate attacks the phosphorus atom of DEPBT.
-
This forms a transient intermediate that rearranges, eliminating diethyl phosphite, to generate a highly reactive HOOBt active ester.[2][6]
-
The amine component then attacks this active ester to form the desired amide bond with a low risk of racemization.[6]
Q3: Is it necessary to protect the side chains of all amino acids?
A3: No. A key advantage of DEPBT is that the hydroxyl groups on amino acids like serine, threonine, and tyrosine do not require protection.[6][7] Similarly, the imidazole side chain of histidine is also compatible with DEPBT coupling conditions without protection.[7][8] This can simplify synthesis planning and reduce the number of reaction steps.
Troubleshooting Guide
Q4: My coupling reaction yield is low. What are the potential causes and solutions?
A4: Low yields can stem from several factors. Systematically investigating the following can help identify the issue.
-
Cause 1: Poor Solubility: The carboxylic acid, amine component, or DEPBT may not be fully dissolved in the chosen solvent.
-
Cause 2: Incomplete Activation/Reaction: The reaction time may be insufficient, especially for sterically hindered amino acids.
-
Solution: Monitor the reaction progress using TLC or LC-MS. If the starting material is still present after the standard 1-2 hours, extend the reaction time.[9] A slight increase in the equivalents of DEPBT (e.g., from 1.1 to 1.5 eq) might also be beneficial.
-
-
Cause 3: Side Reactions: Although robust, DEPBT can be involved in side reactions. The HOOBt intermediate can react with chlorinated solvents like CH2Cl2.[10] Some specific building blocks, like Fmoc-Dab(Mtt)-OH, are prone to intramolecular lactamization.[1]
-
Solution: Avoid using chlorinated solvents if side products are detected.[10] For problematic amino acids, a thorough literature search for specific optimized conditions is recommended.
-
-
Cause 4: Sub-optimal Base: An inappropriate amount or type of base can hinder the reaction.
Q5: I've detected epimerization/racemization in my product. How can I prevent this?
A5: While DEPBT is known for its remarkable resistance to racemization, certain substrates or conditions can still lead to a loss of stereochemical integrity.[2][4]
-
Cause 1: Strong Base: Highly basic conditions can promote Hα abstraction, leading to epimerization.[11] This is especially true for Nα-acyl-protected amino acids.
-
Cause 2: Elevated Temperature: Higher temperatures can increase the rate of epimerization.
-
Solution: If racemization is detected, perform the coupling at a lower temperature. Cooling the reaction mixture to 0°C before adding DEPBT is a recommended strategy.[9]
-
Q6: I am having trouble purifying my product from reaction byproducts. What should I do?
A6: Some studies have noted that DEPBT can produce side products that require extensive chromatography for removal.[8]
-
Solution 1: Review Stoichiometry: Using a large excess of DEPBT is generally not necessary and can complicate purification. Use the recommended stoichiometry (see tables below) as a starting point.
-
Solution 2: Aqueous Workup: For solution-phase synthesis, the byproduct diethyl phosphite and salts can often be removed with an aqueous wash. A standard workup involves washing the organic layer with dilute acid (e.g., 0.1 N HCl), water, and brine.[2]
-
Solution 3: Solvent Choice: As noted, chlorinated solvents can generate side products.[10] Using THF or DMF may result in a cleaner reaction profile and simpler purification.
Data & Protocols
Comparative Yield Data
DEPBT has shown superior performance in cyclization reactions compared to other common coupling reagents.
| Coupling Reagent | Yield (%) for c(Pro–Tyr–Leu–Ala–Gly) |
| DEPBT | 54 |
| HBTU | 40 |
| BOP | 35 |
| EDC | 25 |
| Data sourced from a study on peptide cyclization.[6] |
Recommended Reaction Conditions
| Parameter | Solution Phase Coupling | Solid Phase Coupling (SPPS) |
| Solvent | THF, DMF, CH₂Cl₂[9][10] | DMF or DCM (~10 mL/g resin)[9] |
| Carboxylic Acid | 1.0 eq | 1.5 eq (based on resin substitution)[9] |
| Amine | 1.0 eq | 1.0 eq (on-resin) |
| DEPBT | 1.1 - 1.2 eq[9] | 1.5 eq[9] |
| Base | 2.0 eq (Et₃N or DIPEA)[9] | 3.0 eq (DIPEA or Et₃N)[9] |
| Temperature | 0°C to Room Temp[9] | Room Temperature[9] |
| Time | 1 - 2 hours[9] | 1 - 2 hours[9] |
Experimental Protocols
Protocol 1: General Procedure for Solution Phase Coupling
-
Dissolve the N-protected amino acid (1.0 eq) and the amine component (1.0 eq) in an appropriate solvent (e.g., THF, ~2 mL per mmol of amine).[9]
-
Add the base (2.0 eq of DIPEA or Et₃N).[9]
-
For sensitive substrates: Cool the mixture to 0°C in an ice bath before proceeding.[9]
-
Add DEPBT (1.1–1.2 eq) to the stirred mixture.[9]
-
Stir the reaction for 1 to 2 hours at room temperature (or 0°C), monitoring by TLC or LC-MS.[9]
-
Once complete, filter any solids and rinse with a small amount of the solvent.
-
Remove the solvent in vacuo.
-
Perform an aqueous workup by re-dissolving the residue in a suitable organic solvent (e.g., EtOAc) and washing with 0.1 N HCl, water, and brine to remove byproducts.[2]
-
Dry the organic phase over sodium sulfate, filter, and evaporate to yield the crude product, which can be further purified by chromatography if necessary.
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Coupling
-
Swell the resin in the reaction solvent (DMF or DCM, ~10 mL per gram of resin).[9]
-
After deprotection of the N-terminal amine, wash the resin thoroughly.
-
In a separate vessel, pre-activate the N-protected amino acid (1.5 eq) with DEPBT (1.5 eq) and base (3.0 eq of DIPEA) in DMF for a few minutes. Alternatively, add reagents sequentially to the resin vessel.
-
Add the amino acid solution to the resin.[9]
-
Shake the mixture at room temperature for 1-2 hours.[9]
-
Monitor coupling completion using a qualitative test (e.g., Kaiser test).
-
Filter the resin and wash thoroughly with DMF (3x) followed by DCM (3x) to remove excess reagents and byproducts.[9]
-
Proceed to the next deprotection/coupling cycle.
References
- 1. DEPBT - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
Technical Support Center: Optimizing DEPBT Coupling Efficiency
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of DEPBT-mediated couplings, particularly for challenging peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is DEPBT and why is it used in peptide synthesis?
A1: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a phosphonium-type coupling reagent used in solid-phase peptide synthesis (SPPS). It facilitates the formation of an amide (peptide) bond between the carboxyl group of an incoming amino acid and the free amine of the N-terminal amino acid on the growing peptide chain. It is known for its high efficiency, low racemization, and good solubility.
Q2: What constitutes a "difficult sequence" in the context of DEPBT coupling?
A2: Difficult sequences often involve one or more of the following characteristics that can hinder coupling efficiency:
-
Steric Hindrance: Bulky amino acid residues (e.g., Val, Ile, Thr) at either the C-terminus of the incoming amino acid or the N-terminus of the peptide chain can physically block the reactive sites.
-
Secondary Structure Formation: The growing peptide chain can form secondary structures like β-sheets on the solid support, making the N-terminal amine less accessible.
-
Aggregation-Prone Sequences: Certain peptide sequences have a tendency to aggregate, which can also mask the reactive sites.
-
N-alkylated Amino Acids: Amino acids with substitutions on the backbone nitrogen, such as proline, can present unique coupling challenges.
Q3: My coupling efficiency is low with a standard DEPBT protocol. What are the first troubleshooting steps?
A3: Before modifying the core chemistry, verify the following:
-
Reagent Quality: Ensure your DEPBT, amino acids, and solvents are fresh and of high purity. DEPBT can degrade over time, especially with exposure to moisture.
-
Solvent Purity: Use high-quality, anhydrous solvents (e.g., DMF, NMP). Water can hydrolyze the activated amino acid and reduce coupling efficiency.
-
Base Molarity: Confirm the correct concentration of your base (e.g., DIPEA, 2,4,6-collidine). An incorrect amount of base can affect the activation step and lead to side reactions.
-
Reaction Time and Temperature: For difficult couplings, extending the reaction time or slightly increasing the temperature can sometimes improve yields.
Troubleshooting Guide for Difficult Sequences
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency with sterically hindered amino acids (e.g., Aib-Aib, Val-Val) | Insufficient activation or steric hindrance preventing amide bond formation. | 1. Increase Equivalents: Use a higher excess of the protected amino acid and DEPBT (e.g., increase from 3 to 5 equivalents). 2. Switch Base: Use a more sterically hindered base like 2,4,6-collidine instead of DIPEA to reduce potential side reactions. 3. Increase Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C). |
| Incomplete coupling with aggregation-prone sequences | Peptide chain on the resin is aggregating, blocking the N-terminal amine. | 1. Chaotropic Agents: Add a low concentration of a chaotropic agent like guanidinium chloride to the coupling solution to disrupt secondary structures. 2. "Magic" Mixture: Use a solvent mixture known to disrupt aggregation, such as a combination of DMF and DMSO. 3. Microwave Synthesis: Employ microwave-assisted peptide synthesis to provide energy that can break up aggregates and accelerate coupling. |
| Failure to couple to N-alkylated or proline residues | Slower reaction kinetics and steric hindrance associated with these residues. | 1. Extended Reaction Time: Double the standard coupling time. 2. Alternative Activation: Consider pre-activating the amino acid with DEPBT for a short period before adding it to the resin. |
| Consistently low yields across multiple "difficult" residues | The standard DEPBT protocol may not be optimal for your specific class of sequences. | 1. Alternative Reagents: For particularly challenging sequences, consider comparing DEPBT with other high-efficiency coupling reagents like HATU or HCTU. 2. Solvent Change: Switch from DMF to NMP, as NMP can be more effective at solvating the peptide chain and disrupting secondary structures. |
Experimental Protocols
Standard DEPBT Coupling Protocol
-
Swell the resin in the reaction vessel with DMF.
-
Perform the deprotection of the Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), DEPBT (3 eq.), and a base such as DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF to remove excess reagents.
-
Perform a Kaiser test to check for complete coupling (a negative result indicates success).
Modified Protocol for Difficult Couplings (e.g., Sterically Hindered)
-
Follow steps 1-3 of the standard protocol.
-
In a separate vial, dissolve the Fmoc-protected amino acid (5 eq.), DEPBT (5 eq.), and 2,4,6-collidine (10 eq.) in NMP.
-
Add the activation mixture to the resin.
-
Incubate the reaction at 40°C for 4 hours.
-
Wash the resin with NMP and then DMF.
-
Perform a Kaiser test to confirm the completion of the coupling.
Visualizing the DEPBT Mechanism and Troubleshooting Workflow
Caption: The reaction mechanism of DEPBT-mediated peptide coupling.
DEPBT solubility issues in different organic solvents
Welcome to the technical support center for DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solubility issues that may be encountered during its use as a coupling reagent in organic synthesis, particularly in peptide chemistry.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is DEPBT typically used?
A1: DEPBT is most commonly used in solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF) for both solid-phase and solution-phase peptide synthesis. Acetonitrile (ACN) has also been reported as a viable solvent.
Q2: Is DEPBT soluble in all common organic solvents?
A2: While DEPBT is soluble in many common organic solvents used for peptide synthesis, its solubility can vary. It is generally considered to have good solubility in DMF and DCM under typical reaction concentrations. However, issues can arise with certain solvent mixtures or at very high concentrations.
Q3: Can I use a solvent mixture to dissolve DEPBT?
A3: Yes, solvent mixtures can be used. For instance, a mixture of DMF and DCM is sometimes employed. When using solvent mixtures, it is important to ensure the compatibility of all reaction components in the chosen system.
Q4: What is the shelf-life and stability of DEPBT in solution?
A4: DEPBT is a stable crystalline solid with a shelf life of months at room temperature.[1] However, like many coupling reagents, its stability in solution, particularly in the presence of bases, can be limited. It is best practice to prepare solutions of DEPBT fresh for each use.
Troubleshooting Guide
Issue 1: DEPBT is difficult to dissolve or does not fully dissolve.
-
Question: I am having trouble dissolving DEPBT in my chosen solvent (e.g., DCM or THF). What should I do?
-
Answer:
-
Increase Sonication/Vortexing: Mild sonication or extended vortexing can aid in the dissolution of DEPBT.
-
Gentle Warming: Gently warming the solvent may improve solubility. However, be cautious as excessive heat can degrade the reagent. This should be done under an inert atmosphere.
-
Switch to a Stronger Solvent: If you are using a less polar solvent like DCM or THF and encountering issues, switching to a more polar aprotic solvent like DMF or N-Methyl-2-pyrrolidone (NMP) may resolve the problem. Most common peptide reagents are very soluble in NMP.[2]
-
Prepare a More Dilute Solution: If the protocol allows, try preparing a more dilute solution of DEPBT.
-
Issue 2: DEPBT precipitates out of solution during the reaction.
-
Question: My DEPBT initially dissolved, but a precipitate formed after adding other reagents (e.g., the carboxylic acid and base). What is happening and how can I fix it?
-
Answer:
-
Possible Cause - Salt Formation: The addition of a base (like DIPEA or triethylamine) deprotonates the carboxylic acid, forming a carboxylate salt. This salt may have lower solubility in the reaction solvent, leading to precipitation.
-
Possible Cause - Reaction Intermediate Precipitation: The activated ester intermediate formed from the reaction of DEPBT with the carboxylic acid may have limited solubility.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the reaction solvent to decrease the concentration of all species and potentially redissolve the precipitate.
-
Switch to a Better Solvating System: Consider re-running the reaction in a solvent known for its excellent solvating properties for a wide range of peptide synthesis reagents, such as DMF or NMP.[2]
-
Use a Co-Solvent: The addition of a small amount of a co-solvent like DMSO can sometimes improve the solubility of reaction components. However, ensure the co-solvent is compatible with your overall reaction scheme.
-
-
Solubility Overview
| Solvent | Qualitative Solubility | Common Application |
| N,N-Dimethylformamide (DMF) | High | Solid-Phase & Solution-Phase Synthesis |
| Dichloromethane (DCM) | Moderate to High | Solid-Phase & Solution-Phase Synthesis |
| Tetrahydrofuran (THF) | Moderate | Solution-Phase Synthesis |
| N-Methyl-2-pyrrolidone (NMP) | High | Solid-Phase Synthesis |
| Acetonitrile (ACN) | Moderate | Alternative solvent for peptide synthesis[3] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving DEPBT for a Coupling Reaction
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid component.
-
Add the desired volume of anhydrous organic solvent (e.g., DMF or DCM).
-
Stir the mixture until the carboxylic acid is fully dissolved.
-
In a single portion, add the solid DEPBT (typically 1.1-1.5 equivalents).
-
Stir the mixture at room temperature until the DEPBT is fully dissolved. This should occur relatively quickly in DMF. If using DCM or THF, a slightly longer stirring time or gentle sonication may be required.
-
Once the DEPBT is dissolved, add the base (e.g., DIPEA or triethylamine).
-
Finally, add the amine component to initiate the coupling reaction.
Protocol 2: Solution-Phase Peptide Coupling with DEPBT
This protocol is adapted from standard literature procedures.[4]
-
Dissolve the N-protected amino acid and the amino acid ester in anhydrous THF (approximately 2 mL per mmol of amino acid ester).
-
Add 1.1–1.2 equivalents of DEPBT to the solution and stir until dissolved.
-
Add 2.0 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
If coupling amino acids that are highly susceptible to racemization, cool the mixture to 0°C before adding the DEPBT and base.
-
Stir the reaction mixture for 1 to 2 hours at room temperature, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, if any solids have formed, filter the reaction mixture.
-
The crude peptide can then be obtained by standard workup procedures, such as evaporation of the solvent.
Visual Troubleshooting and Workflows
Below are diagrams to visually represent troubleshooting logic and experimental workflows.
References
Technical Support Center: Managing Asparagine and Glutamine Side Reactions with DEPBT
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing common side reactions associated with asparagine (Asn) and glutamine (Gln) during peptide synthesis, with a focus on the use of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as a coupling reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of asparagine and glutamine in peptide synthesis?
A1: The primary side reactions are:
-
Asparagine (Asn):
-
Dehydration: The side-chain amide can be dehydrated to a β-cyanoalanine derivative, especially when using carbodiimide-based activators like DCC or DIC.[1][2]
-
Aspartimide Formation: Base-catalyzed intramolecular cyclization of an aspartic acid residue can occur, leading to a mixture of α- and β-peptides and potential racemization. This is common in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[3]
-
-
Glutamine (Gln):
-
Pyroglutamate Formation: The N-terminal glutamine can undergo intramolecular cyclization to form pyroglutamic acid, which terminates the peptide chain.[4][5] This can be catalyzed by acids or bases.
-
Dehydration: Similar to asparagine, the side-chain amide of glutamine can be dehydrated to a nitrile, although this is less common.[1]
-
Q2: How does DEPBT help in minimizing these side reactions?
A2: DEPBT is a phosphonium-type coupling reagent that offers significant advantages in minimizing side reactions for asparagine and glutamine:
-
Mechanism: DEPBT mediates amide bond formation through a stable HOOBt ester intermediate, which is less prone to side reactions compared to the intermediates formed by carbodiimide reagents.[6][7]
-
Prevents Dehydration: DEPBT does not generate the dehydration byproducts (nitriles) of asparagine and glutamine that are commonly observed with carbodiimide reagents.[1]
-
Low Racemization: DEPBT is known for its remarkable resistance to racemization, ensuring high chiral purity of the final peptide.[8][9]
Q3: Is side-chain protection for Asn and Gln still necessary when using DEPBT?
A3: Yes, using side-chain protected derivatives is highly recommended, even with efficient coupling reagents like DEPBT. The most commonly used protecting group for both asparagine and glutamine in Fmoc-based solid-phase peptide synthesis (SPPS) is the trityl (Trt) group (i.e., Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH).[2][10]
-
Benefits of Trt protection:
-
Effectively prevents side-chain dehydration and pyroglutamate formation.[2][11]
-
The bulky Trt group enhances the solubility of the Fmoc-amino acid derivatives in common SPPS solvents like DMF.[2]
-
It is compatible with standard Fmoc chemistry and is easily removed during the final acidic cleavage step.[2]
-
Q4: Can I use DEPBT for coupling sterically hindered or difficult sequences containing Asn and Gln?
A4: DEPBT is an effective coupling reagent, but for particularly difficult couplings, such as those involving sterically hindered amino acids, you may need to optimize the conditions. This can include double coupling or using a different class of high-efficiency reagents like uronium/aminium salts (e.g., HATU, HBTU).[3][12]
Troubleshooting Guides
Issue 1: Incomplete coupling of Asn or Gln residue when using DEPBT.
-
Possible Cause:
-
Insufficient reagent equivalents.
-
Steric hindrance from the peptide sequence or protecting groups.
-
Peptide aggregation on the resin, making the N-terminal amine inaccessible.[13]
-
Degraded DEPBT reagent due to moisture.
-
-
Troubleshooting Steps:
-
Monitor Coupling Completion: Use the Kaiser test (ninhydrin test) to check for the presence of free primary amines on the resin after the coupling step. A positive result (blue beads) indicates incomplete coupling.[12]
-
Double Coupling: If the Kaiser test is positive, repeat the coupling step with fresh reagents.[12]
-
Increase Equivalents: For subsequent couplings of the same residue, consider increasing the equivalents of the amino acid and DEPBT (e.g., from 1.5 to 2.0 equivalents).
-
Check Reagent Quality: Ensure that the DEPBT is stored under anhydrous conditions and is not expired.[13]
-
Address Aggregation: If aggregation is suspected, try swelling the resin in a different solvent system (e.g., NMP or a mixture of DMF/DCM) before coupling.
-
Capping: If incomplete coupling persists after a second attempt, "cap" the unreacted amines by treating the resin with acetic anhydride and a non-nucleophilic base like DIPEA. This will prevent the formation of deletion peptides.[13]
-
Issue 2: Presence of side products despite using DEPBT and Trt-protected Asn/Gln.
-
Possible Cause:
-
Premature removal of the Trt group during Fmoc deprotection cycles, although unlikely with standard piperidine treatment.
-
Side reactions during the final cleavage and deprotection step. For instance, the carbonium ions generated from the cleavage of some protecting groups can alkylate tryptophan residues.[14]
-
-
Troubleshooting Steps:
-
Analyze Crude Product: Use HPLC and Mass Spectrometry (MS) to identify the nature of the impurities.
-
Optimize Cleavage Cocktail: If tryptophan is present in the sequence, ensure the cleavage cocktail contains appropriate scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT)) to trap reactive cations. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[2][15]
-
Review Synthesis Strategy: For sequences that are particularly prone to side reactions, consider alternative side-chain protecting groups if the standard Trt group proves insufficient.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Asparagine and Glutamine
| Coupling Reagent | Class | Prevention of Side-Chain Dehydration | Racemization Risk | Byproducts |
| DEPBT | Phosphonium Salt | Excellent[1] | Very Low[8] | Diethyl phosphite |
| BOP | Phosphonium Salt | Excellent[1] | Minimal[1] | Carcinogenic HMPA[1] |
| PyBOP | Phosphonium Salt | Excellent | Minimal | Non-carcinogenic byproducts |
| HBTU/HATU | Aminium/Uronium Salt | Good (with Trt protection) | Low[1] | Tetramethylurea |
| DIC/HOBt | Carbodiimide | Prone to dehydration[1][2] | Low (with HOBt)[1] | Diisopropylurea |
Experimental Protocols
Protocol 1: Standard Solid-Phase Coupling of Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH using DEPBT
This protocol is for manual solid-phase peptide synthesis (SPPS) on a pre-loaded resin.
-
Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin) for 30 minutes in a reaction vessel.
-
Remove the N-terminal Fmoc protecting group using a 20% piperidine in DMF solution (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH (1.5 equivalents relative to the resin loading) in DMF.
-
Add the amino acid solution to the swollen and deprotected resin.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the resin suspension.
-
Add DEPBT (1.5 equivalents) to the mixture.[16]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[16]
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads to monitor the completion of the reaction. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, a second coupling can be performed.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and then with dichloromethane (DCM) (3 times).[16]
-
-
Proceed to the next cycle of deprotection and coupling.
Table 2: Reagent Quantities for DEPBT Coupling
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH | 1.5 eq |
| DEPBT | 1.5 eq |
| DIPEA | 3.0 eq |
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 6. nbinno.com [nbinno.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
Technical Support Center: DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and use of DEPBT in peptide synthesis, particularly in scenarios involving prolonged reaction times. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is DEPBT and what is its primary advantage in peptide synthesis?
A1: DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a phosphonium-type coupling reagent used for amide bond formation.[1][2] Its principal advantage is its remarkable ability to suppress racemization, even during reactions with extended activation times or when coupling amino acids that are prone to epimerization.[3][4][5]
Q2: How does DEPBT's mechanism contribute to its stability and low racemization?
A2: DEPBT reacts with the carboxylic acid of an N-protected amino acid to form a highly activated and stable HOOBt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) ester intermediate.[6][7][8] This intermediate is relatively stable and less prone to the side reactions that lead to racemization, allowing for flexibility in reaction times without significant loss of stereochemical integrity.[6]
Q3: Is DEPBT stable as a solid reagent?
A3: Yes, DEPBT is a crystalline solid that is exceedingly stable, with a reported shelf life of months at room temperature when stored properly.[5]
Q4: What is the in-solution stability of DEPBT during a coupling reaction?
Q5: Can prolonged reaction times with DEPBT lead to side reactions?
A5: While DEPBT is known for clean reactions, prolonged reaction times can potentially lead to side products. A reaction between the HOOBt intermediate and chlorinated solvents (e.g., dichloromethane, CH₂Cl₂) has been observed.[6] Additionally, as with any coupling reaction, extended exposure of activated amino acids to the reaction mixture can increase the chance of other minor side reactions.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield in a Prolonged Reaction | 1. Degradation of the Activated Ester: While the HOOBt ester is stable, it may degrade over very long periods (e.g., > 24 hours), especially at elevated temperatures. 2. Steric Hindrance: The coupling partners may be sterically hindered, requiring longer reaction times, but the activated species may not be stable enough for the required duration. 3. Solvent Interaction: Potential slow reaction of the intermediate with the solvent, particularly chlorinated solvents.[6] | 1. Optimize Reaction Time: While DEPBT allows for flexibility, aim for the shortest reaction time necessary for completion. Monitor the reaction by HPLC to determine the optimal endpoint. 2. Increase Temperature (with caution): For sterically hindered couplings, a moderate increase in temperature (e.g., to 40°C) may accelerate the reaction. However, this may also accelerate the degradation of the reagent. 3. Solvent Choice: If using chlorinated solvents, consider switching to alternatives like DMF or THF, especially for reactions requiring long coupling times.[6] |
| Presence of Unexpected Side Products | 1. Reaction with Solvent: As mentioned, the HOOBt intermediate can react with solvents like CH₂Cl₂.[6] 2. Side Reactions of Amino Acids: Prolonged activation of sensitive amino acids can lead to side reactions specific to their side chains.[9] | 1. Change Solvent: Avoid chlorinated solvents for extended reactions. 2. Protect Side Chains: Ensure that all reactive side chains are appropriately protected. |
| High Racemization Levels Detected | 1. Incorrect Base: Although DEPBT is robust, the choice and amount of base can still influence racemization. An excessive amount of a strong base can promote epimerization. 2. High Temperature: Running the reaction at elevated temperatures for prolonged periods can increase the rate of racemization. | 1. Base Selection: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). Use the minimum necessary equivalents of base. 2. Temperature Control: Conduct the coupling at room temperature or below if possible. |
Quantitative Data Summary
The primary quantitative data available for DEPBT relates to its effectiveness in preventing racemization, even with a significant delay between the activation of the carboxylic acid and the addition of the amine component.
| Coupling Reagent | Solvent | Delay Time (min) | L:D Isomer Ratio | Yield (%) |
| DEPBT (2.0 equiv) | CH₂Cl₂ | 15 | 100:0 | 73 |
| DEPBT (2.0 equiv) | THF | 30 | 100:0 | >99 |
Table adapted from experimental data on peptide couplings.[6] This table demonstrates that even with a pre-activation/delay time of up to 30 minutes, no detectable racemization was observed when using DEPBT.
Experimental Protocols
Key Experiment: Assessing Racemization Suppression with a Delayed Coupling
This protocol is designed to test the stability of the DEPBT-activated amino acid intermediate and its resistance to racemization over time.
1. Materials:
-
N-protected amino acid (e.g., Boc-Phg-OH)
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
DEPBT
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
-
HPLC system for chiral analysis
-
Standard laboratory glassware
2. Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equiv) and DEPBT (1.1 equiv) in the anhydrous solvent.
-
Add DIEA (2.0 equiv) to the solution and stir at room temperature.
-
Delay/Incubation: Allow the activation mixture to stir for a predetermined "delay time" (e.g., 30, 60, 120 minutes).
-
Coupling: After the delay, add the amino acid ester hydrochloride (1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction with an appropriate aqueous solution (e.g., 5% NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Analyze the purified dipeptide by chiral HPLC to determine the ratio of L:D isomers.
Visualizations
Caption: Troubleshooting logic for DEPBT stability issues.
References
- 1. DEPBT - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. DEPBT [oakwoodchemical.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
workup procedure for DEPBT reactions to remove byproducts
Welcome to the technical support center for DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of byproducts and impurities from DEPBT-mediated amide bond formation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in a DEPBT coupling reaction?
A1: The primary byproducts in a DEPBT coupling reaction are diethyl phosphonate and derivatives of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt).[1] Excess reagents, such as the base (e.g., DIPEA or triethylamine), and unreacted starting materials can also be present as impurities.
Q2: Why is it important to remove these byproducts?
A2: Byproduct removal is crucial for obtaining a pure final product. These impurities can interfere with subsequent reaction steps, complicate product characterization, and, in the context of drug development, can have undesirable toxicological effects.[2]
Q3: What are the general strategies for removing DEPBT byproducts?
A3: The most common strategies involve aqueous workup (liquid-liquid extraction) and column chromatography. The choice of method depends on the properties of the desired product and the nature of the impurities.
Q4: Are there any specific safety precautions I should take when working with DEPBT and its byproducts?
A4: Yes, it is important to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DEPBT contains a benzotriazole moiety, which is a structural alert for potential explosive properties, although DEPBT itself is considered stable.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low product yield after workup | Product loss during aqueous extraction: The desired product may have some solubility in the aqueous phase. | - Minimize the number of aqueous washes. - Saturate the aqueous washes with NaCl (brine) to decrease the solubility of the organic product in the aqueous layer. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
| Incomplete reaction: The coupling reaction may not have gone to completion, leaving unreacted starting materials. | - Before workup, monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure completion. - Consider optimizing reaction conditions (e.g., reaction time, temperature, equivalents of reagents). | |
| Persistent impurities after aqueous wash | Byproducts are not sufficiently soluble in the aqueous wash solutions: Some byproducts may have significant solubility in the organic phase. | - Perform silica gel column chromatography to separate the product from non-polar impurities. - Consider a different solvent system for the extraction that may better solubilize the impurities. |
| Formation of an emulsion during extraction: This can trap impurities in the organic layer. | - Add brine to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of Celite. | |
| Product co-elutes with byproducts during column chromatography | Similar polarity of the product and byproducts: The chosen solvent system may not be effective for separation. | - Screen different solvent systems for chromatography. A gradient elution may be necessary. - Consider using a different stationary phase (e.g., reverse-phase silica). |
| Presence of diethyl phosphonate in the final product | Ineffective removal during aqueous workup: Diethyl phosphonate is miscible with common organic solvents and slightly soluble in water.[4] | - An acidic wash (e.g., 1 M HCl) followed by a basic wash (e.g., saturated NaHCO3) can help to remove phosphonate byproducts.[4] - For stubborn cases, vacuum distillation may be an option if the desired product is not volatile.[5] |
| Presence of benzotriazole-related impurities | Ineffective removal during aqueous workup: HOOBt and its derivatives can be soluble in organic solvents. | - Aqueous washes with a mild base (e.g., NaHCO3) can help to deprotonate and extract these acidic byproducts into the aqueous phase. |
Data Presentation
The following table provides a general comparison of the expected purity and yield for different workup procedures. The actual values will depend on the specific characteristics of the peptide being synthesized.
| Workup Procedure | Typical Purity Achieved | Typical Yield | Notes |
| Aqueous Wash | 85-95% | 80-95% | Effective for removing most ionic and water-soluble impurities. May not remove non-polar byproducts effectively. |
| Silica Gel Column Chromatography | >98% | 60-85% | Provides high purity but can be time-consuming and may result in some product loss on the column. |
| Preparative HPLC | >99% | 50-80% | The gold standard for achieving very high purity, especially for peptides. Can be costly and time-consuming for large scales. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Solution-Phase DEPBT Reactions
This protocol is a general guideline for the workup of a solution-phase DEPBT coupling reaction.
-
Reaction Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with 1 M HCl (aq). This step helps to remove the excess basic catalyst (e.g., DIPEA) and some basic impurities. Separate the organic layer.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃. This step neutralizes any remaining acid and removes acidic byproducts, including those derived from HOOBt. Check that the pH of the aqueous layer is basic. Separate the organic layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This step helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further Purification: If necessary, the crude product can be further purified by silica gel column chromatography.
Mandatory Visualization
Caption: Standard workup and purification workflow for DEPBT reactions.
Caption: Troubleshooting logic for DEPBT reaction workup and purification.
References
Validation & Comparative
A Head-to-Head Battle of Coupling Reagents: DEPBT vs. HBTU in Peptide Synthesis
In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success, directly impacting reaction efficiency, yield, and the stereochemical integrity of the final peptide. Among the vast arsenal of available reagents, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) have emerged as popular and effective choices. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Differences and Performance Metrics
Both DEPBT and HBTU are renowned for their high coupling efficiency and ability to suppress racemization, a common pitfall in peptide synthesis. However, they exhibit distinct characteristics that may render one more suitable for a specific application over the other.
| Feature | DEPBT | HBTU |
| Reagent Type | Phosphonium-type | Aminium/Uronium-type |
| Primary Advantage | Remarkable resistance to racemization, especially for sensitive amino acids.[1][2][3][4][5] | High coupling efficiency and rapid reaction kinetics.[6][7] |
| Racemization | Generally lower, particularly in challenging couplings.[1] | Low, but can be higher than DEPBT in some cases.[8] |
| Yield | High, especially in cyclization and fragment coupling.[1] | Generally high for standard couplings. |
| Side Reactions | Minimal; can be used with unprotected hydroxyl and imidazole groups.[1][3][4] | Can cause guanidinylation of the N-terminus if used in excess. |
| Solubility | Good in common organic solvents. | Good in common organic solvents like DMF.[7] |
Quantitative Performance Data
Racemization Studies
One of the most critical parameters for a coupling reagent is its ability to minimize the loss of stereochemical integrity. The following table summarizes comparative data on the extent of racemization observed with DEPBT and HBTU in a specific model reaction.
| Coupling Reagent | % D-Isomer (Epimerization) | Reference |
| DEPBT | >98% ee (no detectable racemization) | [9][10] |
| HBTU | 68:32 dr | [9][10] |
ee = enantiomeric excess; dr = diastereomeric ratio. Data from the coupling of an Nα-acylated tyrosine with arginine.[9][10]
Yield Comparison in a Cyclization Reaction
The efficiency of a coupling reagent can be particularly evident in challenging reactions such as peptide cyclization. The following data compares the yield of a cyclic pentapeptide using DEPBT and HBTU.
| Coupling Reagent | Yield (%) | Reference |
| DEPBT | 22 | [1] |
| HBTU/DMAP | 12 | [1] |
Yield of cyclic pentapeptide H-Trp(Boc)-Phg-Arg(Tos)-D-Aph(Boc)-D-Ala-OH.[1]
Mechanism of Action
The distinct performance of DEPBT and HBTU stems from their different mechanisms of activating the carboxylic acid group for amide bond formation.
DEPBT Mechanism
DEPBT is a phosphonium-type reagent. Its proposed mechanism involves the formation of a highly activated HOOBt ester intermediate.
Caption: Proposed mechanism of DEPBT-mediated peptide coupling.
HBTU Mechanism
HBTU is an aminium-type reagent that activates the carboxylic acid to form a reactive HOBt active ester.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DEPBT - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to DEPBT and PyBOP in Racemization Suppression for Peptide Synthesis
For researchers, scientists, and professionals in drug development, the stereochemical integrity of synthetic peptides is paramount. Racemization, the unwanted inversion of a chiral center during peptide bond formation, can lead to the generation of diastereomeric impurities, complicating purification and potentially altering biological activity. The choice of coupling reagent is a critical factor in mitigating this issue. This guide provides an objective comparison of two commonly used coupling reagents, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), with a focus on their efficacy in suppressing racemization.
Performance Data: DEPBT vs. PyBOP in Racemization Suppression
The following table summarizes quantitative data from comparative studies, highlighting the superior performance of DEPBT in minimizing racemization during peptide coupling reactions.
| Amino Acid/Peptide Fragment | Coupling Reagents Compared | Base | Enantiomeric Purity (% ee) / Diastereomeric Ratio | Reference |
| TL-Phe + L-Val–OMe | DEPBT , TDBTU, HBTU, HATU | DIEA | 95.8% ee (DEPBT) , 91.8% ee (TDBTU), 83.6% ee (HBTU), 77.2% ee (HATU) | [1] |
| Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu | DEPBT , HBTU, HATU, PyBOP , DCC | N/A | Low epimerization with DEPBT ; Significant epimerization with HBTU, HATU, PyBOP , and DCC | [2] |
| Nα-acylated tyrosine + arginine | DEPBT , BOP/HOBt, HBTU, EDC | N/A | No detectable racemization (DEPBT) , 87:13 diastereomeric ratio (BOP/HOBt) | [3] |
Reaction Mechanisms and Racemization Pathways
The difference in racemization suppression between DEPBT and PyBOP can be attributed to their distinct mechanisms of action.
DEPBT Reaction Mechanism
DEPBT is a phosphonic acid derivative that activates the carboxylic acid via the formation of a stable HOOBt ester intermediate.[1][4] This mechanism is less prone to the formation of oxazolone, a key intermediate in the racemization pathway.
Caption: DEPBT activation and coupling pathway.
The key to DEPBT's effectiveness is the rapid formation of the stable HOOBt ester, which readily reacts with the amine component to form the desired peptide bond, minimizing the lifetime of the activated species that could lead to racemization.[1][5]
PyBOP Reaction Mechanism and Racemization
PyBOP is a phosphonium-type coupling reagent that also activates the carboxylic acid to form an active ester. However, phosphonium reagents, in the presence of a base, can promote the formation of an oxazolone intermediate, which is highly susceptible to racemization.[6][7]
Caption: PyBOP activation and racemization pathway.
The formation of the oxazolone is facilitated by the abstraction of the alpha-proton of the activated amino acid by the base present in the reaction mixture.[6] This is a significant pathway for the loss of stereochemical integrity. While PyBOP is an efficient coupling reagent, the risk of racemization is higher compared to DEPBT, especially with sensitive amino acids.[2][8]
Experimental Protocols
The following are generalized experimental protocols for peptide coupling using DEPBT and PyBOP in both solution and solid-phase synthesis.
Solution-Phase Peptide Coupling with DEPBT
-
Dissolution: Dissolve the N-protected amino acid and the amino acid ester in an appropriate solvent such as THF.[9]
-
Reagent Addition: Add 1.1–1.2 equivalents of DEPBT and 2.0 equivalents of a tertiary amine base (e.g., triethylamine or diisopropylethylamine). For amino acids highly susceptible to racemization, it is recommended to cool the mixture to 0°C before adding DEPBT and to use a weaker base like sodium carbonate.[9]
-
Reaction: Stir the reaction mixture for 1 to 2 hours.[9]
-
Work-up: Filter any solids and rinse with the solvent. Evaporate the solvent in vacuo to obtain the crude peptide.[9]
Solid-Phase Peptide Coupling with DEPBT
-
Resin Preparation: Suspend the resin in DCM or DMF.[9]
-
Reagent Addition: Add 1.5 equivalents of the protected amino acid, 3 equivalents of a base (DIPEA or Et3N), and 1.5 equivalents of DEPBT.[9]
-
Reaction: Shake the mixture at room temperature for 1-2 hours.[9]
-
Washing: Filter the resin and wash sequentially with DMF and DCM.[9]
Solid-Phase Peptide Coupling with PyBOP
-
Deprotection: Remove the N-protecting group from the resin-bound peptide using standard protocols.[9]
-
Reagent Addition: Dissolve 1.1 equivalents of the protected amino acid in DMF and add it to the resin. Then, add 1.1 equivalents of a 1.0 M PyBOP solution and 2.2 equivalents of DIPEA. The addition of 1.1 equivalents of a 0.5 M HOBt solution in DMF can help to suppress racemization.[9]
-
Reaction: Mix for 10-60 minutes, monitoring the reaction progress (e.g., using the Kaiser test).[9]
-
Washing: Once the reaction is complete, filter and wash the resin.
Experimental Workflow for Comparison of Racemization
To objectively compare the racemization suppression of different coupling reagents, a standardized experimental workflow is crucial.
Caption: Workflow for comparing racemization.
The determination of enantiomeric purity is a critical step and is often performed by chiral high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) after hydrolysis of the peptide.[10][11]
Conclusion
The choice of coupling reagent has a significant impact on the stereochemical purity of synthetic peptides. The available data and mechanistic understanding strongly indicate that DEPBT is a superior reagent to PyBOP for the suppression of racemization.[1][8][12] Its mechanism, which proceeds through a stable HOOBt ester, effectively minimizes the formation of the problematic oxazolone intermediate.[1][4] While PyBOP is a potent and rapid coupling reagent, its use carries a higher risk of racemization, particularly with sensitive amino acids.[2][6] For the synthesis of peptides where maintaining stereochemical integrity is of utmost importance, DEPBT represents a more reliable and advantageous choice.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. mdpi.com [mdpi.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. bachem.com [bachem.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 11. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
DEPBT vs. Carbodiimides (DCC, EDCI): A Comprehensive Comparison for Amide Bond Formation
In the landscape of peptide synthesis and amide bond formation, the choice of coupling reagent is a critical determinant of reaction success, influencing yield, purity, and the stereochemical integrity of the final product. While carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), have long been workhorses in the field, phosphonium-based reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have emerged as superior alternatives in many applications. This guide provides an objective comparison of DEPBT and carbodiimide methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Key Advantages of DEPBT over Carbodiimide Methods
DEPBT offers several distinct advantages over traditional carbodiimide reagents, primarily centered around reduced racemization, higher yields in challenging couplings, and fewer side reactions.
1. Superior Racemization Suppression: One of the most significant drawbacks of carbodiimide-mediated couplings is the risk of racemization of the activated amino acid, particularly when coupling peptide fragments or sterically hindered amino acids.[1][2] While the addition of additives like 1-hydroxybenzotriazole (HOBt) can mitigate this, it is not always completely effective.[2] DEPBT, by its mechanism, inherently minimizes racemization.[3][4][5] This is because it proceeds through a stable 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) ester intermediate, which is less prone to epimerization.[5][6]
2. Higher Coupling Efficiency and Yields: DEPBT has demonstrated superior performance in terms of reaction yields, especially in difficult couplings such as the synthesis of cyclic peptides and peptido-alcohols.[6] In a comparative study on the cyclization of two pentapeptides, DEPBT-mediated reactions gave significantly higher yields compared to EDCI and DCC.[6]
3. Chemoselectivity and Reduced Side Reactions: DEPBT exhibits remarkable chemoselectivity. For instance, when coupling an N-protected amino acid to an amino alcohol, DEPBT selectively promotes the formation of the amide bond without reacting with the hydroxyl group.[6][7] In contrast, carbodiimide methods often require the protection of the hydroxyl group to prevent ester formation.[6] Furthermore, carbodiimides can lead to the formation of N-acylurea byproducts, which can complicate purification.[8] DCC, in particular, produces a dicyclohexylurea (DCU) byproduct that is often insoluble and requires filtration for removal.[1][9][10] While the urea byproduct from EDCI is water-soluble, facilitating its removal during aqueous workup, its formation still represents a loss of coupling reagent and can complicate purification in non-aqueous systems.[1][11]
4. Efficacy in Complex Syntheses: The high efficiency and low racemization of DEPBT have been demonstrated in the total synthesis of complex natural products, including teicoplanin aglycon, ustiloxin D, and ramoplanin A2.[3][6][12]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, highlighting the performance of DEPBT in comparison to carbodiimide-based methods.
| Coupling Reagent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| BOP/HOBt | 59 | 87:13 | [13] |
| HBTU/HOBt | 73 | 68:32 | [13] |
| EDC/Oxyma | 70 | 78:22 | [13] |
| DEPBT | 76 | >98 | [13] |
Table 1: Comparison of coupling reagents in the synthesis of a kyotorphin derivative. This data clearly shows that DEPBT provided the highest yield and essentially no detectable racemization compared to other coupling systems, including an EDCI-based method.[13]
| Cyclopeptide | Coupling Reagent | Yield (%) | Reference |
| c(Pro–Tyr–Leu–Ala–Gly) | DEPBT | 54 | [6] |
| BOP | 35 | [6] | |
| EDCI | 25 | [6] | |
| HBTU | 40 | [6] | |
| DPPA | 52 | [6] | |
| c(Ala–Tyr–Leu–Ala–Gly) | DEPBT | 52 | [6] |
| TBTU | 45 | [6] | |
| DCC | 15 | [6] |
Table 2: Isolated yields of cyclic pentapeptides using different coupling reagents. This table illustrates the superior performance of DEPBT in peptide cyclization, a particularly challenging transformation, yielding significantly higher product amounts than both EDCI and DCC.[6]
Reaction Mechanisms and Workflows
The distinct mechanisms of DEPBT and carbodiimides underpin their differing performance characteristics.
DEPBT-Mediated Coupling
The proposed mechanism for DEPBT involves the formation of a highly activated and stable HOOBt ester intermediate. A tertiary amine is required to deprotonate the carboxylic acid, which then attacks the phosphorus atom of DEPBT. This is followed by the elimination of diethyl phosphite to form the active ester, which is then attacked by the amine component to yield the amide product.[6]
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DEPBT - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison: DEPBT vs. HATU for Hindered Amide Bond Formation
For researchers, scientists, and drug development professionals, the efficient formation of amide bonds, particularly in the face of steric hindrance, is a critical challenge. The choice of coupling reagent can be the deciding factor between a successful synthesis and a complex mixture of byproducts. This guide provides a detailed comparison of two powerful coupling reagents, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), with a focus on their efficacy in hindered couplings.
Both DEPBT and HATU have established themselves as valuable tools in the synthetic chemist's arsenal, yet they operate through different mechanisms and exhibit distinct advantages depending on the substrate and reaction conditions. This comparison will delve into their mechanisms of action, present quantitative data from comparative studies, and provide detailed experimental protocols to guide reagent selection.
Mechanism of Action: A Tale of Two Activation Pathways
The efficacy of a coupling reagent lies in its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. DEPBT and HATU achieve this through different intermediates.
DEPBT is a phosphonium-type coupling reagent. In the presence of a base, the carboxylate of the N-protected amino acid attacks the phosphorus atom of DEPBT. This is followed by the expulsion of diethyl phosphate to form a highly activated HOOBt ester. This stable intermediate then reacts with the amine component to yield the desired amide.[1]
HATU , an aminium/uronium salt, operates through the formation of a highly reactive OAt-active ester.[2] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is key to its high performance, as it accelerates the coupling reaction and minimizes the risk of epimerization.[2]
Performance in Hindered Couplings: A Quantitative Comparison
The true test of a coupling reagent lies in its performance in challenging synthetic scenarios. Sterically hindered amino acids, such as N-methylated residues and α,α-disubstituted amino acids, as well as hindered amine fragments, often lead to low yields and significant side reactions.
| Coupling Reaction | Reagent | Base | Solvent | Time (h) | Yield (%) | Enantiomeric Purity (% ee) | Reference |
| Coupling of TL-Phe and L-Val-OMe | DEPBT | DIEA | - | - | - | 95.8 | [1][3] |
| HATU | DIEA | - | - | - | 77.2 | [1][3] | |
| TDBTU | DIEA | - | - | - | 91.8 | [1][3] | |
| HBTU | DIEA | - | - | - | 83.6 | [1][3] | |
| Cyclization of H-Trp(Boc)-Phg-Arg(Tos)-D-Aph(Boc)-D-Ala-OH | DEPBT | - | - | - | 22 | - | [1] |
| HBTU/DMAP | - | - | - | 12 | - | [1] | |
| Solution-Phase Synthesis of a Kyotorphin Derivative | DEPBT | DIPEA | DMF | 2 | 76 | >98 | [4] |
| HBTU | NMM | DMF | 1 | 73 | 68:32 (dr) | [4] | |
| BOP/HOBt | NMM | DMF | 21 | 59 | 87:13 (dr) | [4] |
Key Takeaways from the Data:
-
Superiority in Suppressing Racemization: In the coupling of TL-Phe and L-Val-OMe, DEPBT demonstrated significantly higher enantiomeric purity compared to HATU and other common coupling reagents.[1][3] This makes DEPBT a reagent of choice when preserving stereochemical integrity is paramount.
-
Efficacy in Cyclization: For the head-to-tail cyclization of a linear peptide, DEPBT provided a notably higher yield than HBTU/DMAP, highlighting its utility in macrocyclization reactions.[1]
-
Performance with Hindered Fragments: In the synthesis of a kyotorphin derivative, DEPBT yielded a high diastereomeric ratio, indicating minimal racemization during the coupling of a hindered N-alpha-acylated tyrosine and arginine.[4]
Experimental Protocols
To provide practical guidance, the following are detailed protocols for conducting hindered couplings using DEPBT and HATU.
Protocol 1: General Procedure for Hindered Amide Coupling using DEPBT (Solution Phase)
This protocol is adapted for the coupling of sterically hindered amino acids or fragments in solution.
Materials:
-
N-protected amino acid (1.0 equiv)
-
Amine component (1.0-1.2 equiv)
-
DEPBT (1.1-1.5 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, DCM, THF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected amino acid and the amine component.
-
Dissolve the mixture in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add the base (DIPEA or TEA) dropwise to the solution.
-
Add DEPBT portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by a suitable technique (e.g., LC-MS or TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Hindered Amide Coupling using HATU (Solid-Phase Peptide Synthesis - SPPS)
This protocol outlines a standard procedure for coupling a sterically hindered amino acid onto a resin-bound peptide.
Materials:
-
Fmoc-protected amino acid (3.0-5.0 equiv)
-
HATU (2.9-4.9 equiv)
-
Diisopropylethylamine (DIPEA) (6.0-10.0 equiv)
-
DMF (N,N-Dimethylformamide)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Swelling and Deprotection: Swell the resin in DMF. Perform the standard Fmoc-deprotection protocol (e.g., 20% piperidine in DMF) to expose the N-terminal amine. Wash the resin thoroughly with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in a minimal amount of DMF.
-
Add DIPEA to the activation solution and vortex briefly (1-2 minutes) to pre-activate the amino acid.
-
Coupling: Add the activation solution to the swelled, deprotected resin.
-
Agitation: Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time may be extended or double coupling may be performed.
-
Monitoring: Monitor the coupling completion using a qualitative method like the Kaiser test. A negative result (beads remain yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Logical Workflow for Reagent Selection
The choice between DEPBT and HATU for a hindered coupling reaction can be guided by a logical assessment of the synthetic challenge at hand.
Conclusion
Both DEPBT and HATU are highly effective coupling reagents for overcoming the challenges of sterically hindered amide bond formation. The experimental data suggests that DEPBT holds a distinct advantage in situations where minimizing racemization is the highest priority . Its utility in cyclization reactions is also noteworthy. On the other hand, HATU is renowned for its rapid reaction kinetics and high coupling efficiency , making it a go-to reagent for a wide range of difficult couplings, particularly in solid-phase peptide synthesis.
Ultimately, the optimal choice of reagent will depend on the specific substrates, the desired level of stereochemical purity, and the overall synthetic strategy. By understanding the mechanisms and performance characteristics of both DEPBT and HATU, researchers can make informed decisions to enhance the success of their synthetic endeavors.
References
Preserving Chirality: A Comparative Guide to DEPBT-Mediated Synthesis for Validating Chiral Purity
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic molecules is paramount. The loss of chiral purity, known as racemization, can lead to diastereomeric impurities with drastically altered biological activity, efficacy, and safety profiles. The choice of coupling reagent during synthesis is a critical factor in mitigating this risk. This guide provides an objective comparison of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) against other common coupling reagents, with a focus on preserving chiral purity, supported by experimental data.
DEPBT: Superior Racemization Suppression
DEPBT is a phosphonate-type coupling reagent that has demonstrated remarkable resistance to racemization during amide bond formation, even in syntheses known to be susceptible to epimerization.[1][2][3] Its mechanism involves the formation of a highly reactive and stable HOOBt active ester, which is then attacked by the amino component to form the desired amide product. This pathway effectively minimizes the formation of the 5(4H)-oxazolone intermediate, the primary culprit for racemization in peptide synthesis.[4][5]
Quantitative Comparison of Coupling Reagents
Experimental data from the synthesis of a kyotorphin derivative highlights the superior performance of DEPBT in maintaining chiral integrity compared to other widely used coupling reagents. The study focused on a challenging coupling step known to cause partial racemization at the tyrosine stereogenic carbon.[6]
| Coupling Reagent | Base | Diastereomeric Ratio (dr) | % Major Diastereomer | Reference |
| DEPBT | DIPEA | >98:2 | >99% | [5][6] |
| BOP/HOBt | NMM | 87:13 | 87% | [5][6] |
| PyOxim/Oxyma | DIPEA | 78:22 | 78% | [5][6] |
| EDC/Oxyma | DIPEA | 78:22 | 78% | [5][6] |
| HBTU/HOBt | DIPEA | 68:32 | 68% | [5][6] |
Key Observations:
-
DEPBT was the only reagent to proceed with no detectable epimerization, yielding a diastereomeric ratio of >98:2.[5][6]
-
Uronium-type reagents like HBTU and carbodiimides like EDC, even with additives like HOBt and Oxyma, resulted in significant racemization, with the desired diastereomer comprising only 68-78% of the product mixture.[5][6]
-
The phosphonium salt reagent BOP, even with a large excess of the racemization suppressant HOBt, still produced a notable 13% of the undesired epimer.[6]
Experimental Workflows and Protocols
Accurate validation of chiral purity requires robust synthetic and analytical protocols. Below are detailed methodologies for a DEPBT-mediated synthesis and subsequent chiral purity analysis.
DEPBT-Mediated Synthesis of a Kyotorphin Derivative[6]
This protocol describes the coupling of an Nα-acylated tyrosine (Compound 3 ) with L-arginine amide to form the dipeptide (Compound 4 ), where racemization was evaluated.
Materials:
-
Compound 3 (N-Ibuprofen-L-Tyrosine)
-
L-Arginine amide dihydrochloride (H-Arg-NH₂·2HCl)
-
This compound (DEPBT)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Compound 3 (0.8 mmol) in DMF (4 mL).
-
Add DIPEA (2.5 mmol) to the solution.
-
Stir the resulting mixture for 30 minutes at 0 °C.
-
Add DEPBT (0.88 mmol) and H-Arg-NH₂·2HCl (0.8 mmol) successively to the reaction mixture.
-
Allow the reaction to stir for 2 hours while warming from 0 °C to room temperature.
-
Upon completion, proceed with standard aqueous work-up and purification protocols.
-
Analyze the purified product to determine the diastereomeric ratio.
Chiral Purity Validation by HPLC[7][8]
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for separating and quantifying enantiomers or diastereomers.
Instrumentation and Conditions (General Example):
-
HPLC System: Agilent 1200 series or equivalent with UV detector.
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) or equivalent protein-based or polysaccharide-based chiral column.
-
Mobile Phase: A mixture of hexane/isopropanol or an appropriate buffer system, determined by method development. For example, a mobile phase of 20 mM phosphate buffer (pH 4.15) and isopropanol (99.5:0.5, v/v) has been used for similar compounds.[7]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or other relevant wavelength.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of the peptide sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Record the chromatogram for a sufficient time to allow the elution of both diastereomers.
-
Integrate the peak areas corresponding to the two diastereomers.
-
Calculate the diastereomeric ratio and the enantiomeric excess (ee) or diastereomeric excess (de) using the formula: %de = (|Area1 - Area2| / (Area1 + Area2)) * 100
Chiral Purity Validation by NMR Spectroscopy[9][10]
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine diastereomeric ratios by integrating signals that are unique to each stereoisomer.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.
-
Appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Procedure:
-
Dissolve an accurate amount of the purified peptide in a suitable deuterated solvent.
-
Acquire a high-resolution proton (¹H) NMR spectrum. In the case of the kyotorphin derivative, the diastereomers showed distinct, well-resolved signals that could be directly integrated.[6]
-
Identify pairs of signals corresponding to the different diastereomers. These are often protons close to the newly formed amide bond or the chiral center.
-
Carefully integrate the corresponding peaks for each diastereomer.
-
Calculate the diastereomeric ratio from the integration values. For example, if two peaks corresponding to the diastereomers have integrals of I₁ and I₂, the ratio is I₁:I₂.
Conclusion
The selection of an appropriate coupling reagent is a decisive step in the synthesis of chiral molecules, directly impacting the purity and viability of the final product. Experimental evidence clearly demonstrates that DEPBT is a superior choice for minimizing racemization compared to common phosphonium, uronium, and carbodiimide-based reagents.[1][6] Its unique mechanism, which avoids the problematic oxazolone intermediate, makes it an invaluable tool for researchers in peptide synthesis and drug development who require the highest degree of stereochemical integrity. By combining DEPBT-mediated synthesis with rigorous analytical validation methods like chiral HPLC and NMR, scientists can confidently produce and verify the chiral purity of their target compounds.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. uma.es [uma.es]
A Head-to-Head Battle of Peptide Coupling Reagents: A Cost-Benefit Analysis of DEPBT
In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and overall cost. For researchers, scientists, and drug development professionals, navigating the vast landscape of available reagents can be a daunting task. This guide provides a comprehensive cost-benefit analysis of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) in comparison to other widely used coupling reagents, supported by experimental data to facilitate an informed selection process.
Performance Under the Microscope: DEPBT vs. The Field
The efficacy of a coupling reagent is paramount, directly influencing yield, purity, and the suppression of undesirable side reactions, most notably racemization. DEPBT has emerged as a formidable contender, demonstrating remarkable resistance to racemization, a crucial factor in maintaining the stereochemical integrity of the final peptide product.[1][2][3]
Quantitative Performance Metrics
To provide a clear comparison, the following tables summarize the performance of DEPBT against other common coupling reagents such as HATU, HBTU, PyBOP, and the more traditional carbodiimides like DCC and DIC, often used in conjunction with additives like HOBt or OxymaPure.
| Coupling Reagent/System | Typical Yield (%) | Crude Purity (%) | Racemization (%) | Notes |
| DEPBT | Good to Excellent | High | Very Low (<0.1%) | Particularly effective for sterically hindered or racemization-prone amino acids.[4][5] |
| HATU | Excellent | Very High | Low | Highly reactive and fast, but can be expensive. Considered a "gold standard" for difficult couplings.[6] |
| HBTU | Very Good | High | Low | A widely used and reliable reagent, offering a good balance of performance and cost.[7] |
| PyBOP | Very Good | High | Low | A non-carcinogenic alternative to the older BOP reagent.[8][9][10] |
| DCC/HOBt | Good | Moderate to High | Low to Moderate | A classic and cost-effective combination, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[8] |
| DIC/OxymaPure | Good to Very Good | High | Very Low | A modern carbodiimide approach with a non-explosive additive that minimizes racemization.[11] |
Note: The data presented is a synthesis of findings from multiple sources and can vary depending on the specific peptide sequence and reaction conditions.
The Economic Equation: A Cost-Benefit Analysis
While performance is a primary driver, the cost of reagents is a significant consideration, especially for large-scale synthesis. The following table provides an estimated cost comparison of DEPBT and its alternatives. Prices are based on publicly available data from various chemical suppliers and are subject to change.
| Coupling Reagent | Estimated Price per Gram (USD) | Key Cost-Benefit Considerations |
| DEPBT | ~$1.20 - $2.50 | Excellent value for performance , especially when racemization is a major concern.[12] |
| HATU | ~$14.50 - $70.80 | Premium performance at a premium price . Justified for highly challenging syntheses where yield and purity are paramount.[13] |
| HBTU | ~$0.27 - $1.62 | A cost-effective workhorse for routine peptide synthesis, offering a good balance of price and performance.[7][14][15] |
| PyBOP | ~$0.80 - $2.20 | A safer and moderately priced alternative to BOP with good efficiency.[8][9][10] |
| DCC | ~$0.22 - $0.34 | The most economical option , but potential for lower yields and purification challenges due to the DCU byproduct.[2][4][16][17][18] |
| DIC | ~$0.80 - $1.50 (per mL) | Slightly more expensive than DCC , but the diisopropylurea byproduct is more soluble, simplifying purification. |
| HOBt | ~$0.24 - $1.00 | An additive often used with carbodiimides to suppress racemization.[1][19][20][21][22] |
| OxymaPure | ~$1.24 - $2.28 | A safer and effective alternative to HOBt.[11][23][24] |
Understanding the Mechanism: How DEPBT Excels
DEPBT's superior performance in minimizing racemization is attributed to its unique reaction mechanism. It facilitates the formation of a highly activated and stable HOOBt ester intermediate, which readily reacts with the amine component to form the desired peptide bond. This mechanism is believed to minimize the lifetime of the activated carboxylic acid, thereby reducing the window of opportunity for racemization to occur.[4]
Experimental Protocols: A Practical Guide
Reproducibility is key in scientific research. The following are generalized experimental protocols for peptide coupling using DEPBT and a common alternative, HATU.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Protocol 1: Peptide Coupling using DEPBT in SPPS
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), DEPBT (3 equivalents), and a hindered base such as diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: Peptide Coupling using HATU in SPPS
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.
-
Washing: Wash the resin with DMF and DCM.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
The reaction is typically complete within 30-60 minutes at room temperature.
-
-
Washing: Wash the resin with DMF and DCM.
-
Confirmation: Perform a Kaiser test.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid.
Logical Framework for Reagent Selection
The choice of a coupling reagent is a multi-faceted decision that involves balancing performance, cost, and the specific requirements of the synthesis.
Conclusion: Finding the Sweet Spot with DEPBT
The selection of an optimal peptide coupling reagent requires a careful evaluation of performance, cost, and the specific challenges of the peptide being synthesized. While high-activity reagents like HATU offer excellent performance for difficult couplings, their high cost can be prohibitive for routine or large-scale synthesis. Conversely, traditional carbodiimides, while economical, may present challenges in terms of side reactions and purification.
DEPBT emerges as a highly attractive option, offering a compelling balance of high efficiency, remarkable resistance to racemization, and a moderate cost.[1][2][5] Its ability to effectively couple sterically hindered and racemization-prone amino acids makes it a valuable tool in the synthesis of complex peptides. For researchers and drug development professionals seeking to optimize their peptide synthesis workflows without compromising on quality, DEPBT represents a robust and cost-effective solution.
References
- 1. apexbt.com [apexbt.com]
- 2. covachem.com [covachem.com]
- 3. nbinno.com [nbinno.com]
- 4. N,N'-Dicyclohexylcarbodiimide (DCC), 100 g, CAS No. 538-75-0 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. polarispeptides.com [polarispeptides.com]
- 10. peptide.com [peptide.com]
- 11. ≥99.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. medkoo.com [medkoo.com]
- 14. apexbt.com [apexbt.com]
- 15. HBTU 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 16. DCC 25 grams - DCC (N,N'-dicyclohexylcarbodiimide) - ProteoChem [proteochem.com]
- 17. N,N'-Dicyclohexylcarbodiimide (DCC), 100 g, CAS No. 538-75-0 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]
- 18. N,N'-Dicyclohexylcarbodiimide (DCC), 100 g, CAS No. 538-75-0 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]
- 19. 1-Hydroxybenzotriazole price,buy 1-Hydroxybenzotriazole - chemicalbook [m.chemicalbook.com]
- 20. thistlescientific.co.uk [thistlescientific.co.uk]
- 21. 1-Hydroxybenzotriazole - SYNTHETIKA [synthetikaeu.com]
- 22. indiamart.com [indiamart.com]
- 23. Ethyl(hydroxyimino)cyanoacetate (Oxyma Pure), 100 g, CAS No. 3849-21-6 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 24. alkalisci.com [alkalisci.com]
A Comparative Guide to Alternative Coupling Reagents for Amide Synthesis
For researchers, scientists, and drug development professionals, the formation of the amide bond is a cornerstone of chemical synthesis, pivotal in creating everything from small molecule drugs to large therapeutic peptides. The choice of coupling reagent is a critical decision that profoundly influences reaction yield, purity, reaction time, and the preservation of stereochemical integrity. While 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is recognized for its remarkable resistance to racemization, a diverse arsenal of alternative reagents is available, each with its own set of advantages and disadvantages.[1][2] This guide provides an objective comparison of DEPBT with prominent alternatives, supported by experimental data, to empower chemists in selecting the optimal reagent for their specific synthetic challenges.
Performance Comparison of Amide Coupling Reagents
The efficacy of a coupling reagent is most critically assessed by its ability to maximize the yield of the desired amide product while minimizing the extent of racemization, particularly when dealing with chiral carboxylic acids such as amino acids. Other important factors include reaction kinetics, cost, and the ease of byproduct removal. Below, we present a summary of quantitative data comparing DEPBT with several widely used classes of coupling reagents.
Table 1: Comparison of Coupling Reagent Efficiency in Amide Bond Formation
This table summarizes the performance of various coupling reagents in different model reactions, highlighting product yield and the degree of racemization (epimerization). It is important to note that direct comparison can be challenging as reaction conditions and substrates vary between studies.
| Coupling Reagent | Class | Model Reaction | Yield (%) | Racemization (% D-isomer or ee%) | Reference(s) |
| DEPBT | Phosphonium-type | Boc-Cys(4MB)-OH + H-Gly-OMe | >95 | <0.5% (D-isomer) | [3][4] |
| Cyclization of H-Pro-Tyr-Leu-Ala-Gly-OH | 54 | Not Reported | [3] | ||
| Ibuprofen-Tyr-OH + H-Arg-NH2 | 76 | <2% (D-isomer) | [5][6] | ||
| HATU | Uronium/Aminium Salt | Z-Phg-OH + H-Val-OMe | 92 | 1.8% (D-isomer) | [7] |
| PNA Synthesis (TL-Phe + L-Val-OMe) | Not Reported | 77.2% ee | [3] | ||
| Synthesis of Acyl Carrier Protein (ACP) fragment (65-74) | High Crude Purity | Low | [8] | ||
| HBTU | Uronium/Aminium Salt | Z-Phg-OH + H-Val-OMe | 90 | 5.0% (D-isomer) | [9] |
| PNA Synthesis (TL-Phe + L-Val-OMe) | Not Reported | 83.6% ee | [3] | ||
| PyBOP | Phosphonium Salt | Z-Phg-OH + H-Val-OMe | 88 | 3.5% (D-isomer) | [9] |
| Synthesis of ACP fragment (65-74) | Lower than HATU/HCTU | Low to Moderate | [8] | ||
| COMU | Uronium Salt | Z-Phg-OH + H-Val-OMe | 95 | <1.0% (D-isomer) | [9] |
| Synthesis of ACP fragment (65-74) | Lower than HBTU/HCTU | Very Low | [8] | ||
| T3P® | Phosphonic Anhydride | Z-Phe-OH + H-Ala-OMe | 98 | <0.5% (D-isomer) | [7] |
| EDC/HOBt | Carbodiimide | Z-Phg-OH + H-Val-OMe | 85 | 2.5% (D-isomer) | [9] |
| Ibuprofen-Tyr-OH + H-Arg-NH2 | 73 (with HOBt) | 32% (D-isomer) | [5][6] |
Key Observations:
-
DEPBT consistently demonstrates excellent performance in minimizing racemization, making it a superior choice for coupling racemization-prone amino acids and for the synthesis of complex peptides where stereochemical purity is paramount.[3][4][6][10] It also shows high yields in cyclization reactions compared to other reagents.[3][11] A unique feature of DEPBT is its ability to selectively mediate amide bond formation in the presence of unprotected hydroxyl groups in the amine component.[3]
-
Uronium/Aminium Salts (HATU, HBTU, COMU) are highly efficient and popular due to their high reactivity and fast reaction times.[8][12] HATU and COMU, in particular, generally offer very low levels of racemization.[7][9] COMU has the added advantages of producing water-soluble byproducts, simplifying workup, and being based on the non-explosive Oxyma leaving group.[13][14]
-
Phosphonium Salts (PyBOP) are also highly effective, offering a good balance of reactivity and low racemization.[8][9] The byproducts of PyBOP are considered less hazardous than those of its predecessor, BOP.[15]
-
Propanephosphonic Anhydride (T3P®) is a versatile and cost-effective reagent that provides high yields with very low epimerization.[7] Its byproducts are water-soluble, which facilitates purification.
-
Carbodiimides (EDC/HOBt) are widely used due to their low cost and, in the case of EDC, the water-solubility of the urea byproduct. However, they generally exhibit a higher tendency for racemization unless an additive like HOBt or Oxyma is used.[9][15]
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms of these coupling reagents is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
General Experimental Workflow for Amide Coupling
The following diagram illustrates a generalized workflow for a comparative study of different coupling reagents in a solution-phase amide synthesis.
Caption: A generalized experimental workflow for comparative analysis of amide coupling reagents.
Mechanisms of Action
The following diagrams illustrate the general mechanisms for the main classes of coupling reagents discussed.
1. Phosphonium-type Reagents (e.g., DEPBT, PyBOP)
Caption: General mechanism of phosphonium salt-mediated amide bond formation.
2. Uronium/Aminium Salt Reagents (e.g., HATU, COMU)
Caption: General mechanism of uronium/aminium salt-mediated amide bond formation.
3. Carbodiimide Reagents (e.g., EDC with HOBt)
Caption: Mechanism of carbodiimide coupling with an additive like HOBt.
Detailed Experimental Protocols
The following are representative solution-phase protocols for amide synthesis using DEPBT and several common alternatives. These should be adapted based on the specific substrates and desired scale.
Protocol 1: Amide Synthesis using DEPBT
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
DEPBT (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in anhydrous THF or DMF, add DIPEA (2.0 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DEPBT (1.2 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Protocol 2: Amide Synthesis using HATU
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) and HATU (1.1 equiv) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction with ethyl acetate and wash with water (3x), 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[16]
Protocol 3: Amide Synthesis using COMU
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
COMU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in anhydrous DMF, add DIPEA (2.0 equiv).
-
Cool the mixture to 0 °C and add COMU (1.1 equiv). The solution may change color.
-
Stir at 0 °C for 15 minutes, then allow to warm to room temperature and stir for 1-3 hours.
-
The workup is similar to the HATU protocol. The morpholino-based byproducts of COMU are highly water-soluble, which can simplify the extraction process.[14]
Protocol 4: Amide Synthesis using T3P®
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
T3P® (50 wt% solution in ethyl acetate or DMF) (1.5 equiv)
-
Pyridine or Triethylamine (3.0 equiv)
-
Anhydrous ethyl acetate or another suitable aprotic solvent
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv), amine (1.2 equiv), and pyridine (3.0 equiv) in anhydrous ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly add the T3P® solution (1.5 equiv) to the reaction mixture.
-
Stir at room temperature for 1-12 hours.
-
Quench the reaction with water or saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[7]
Protocol 5: Amide Synthesis using EDC/HOBt
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
If using DCM, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. If using DMF, dilute with a large volume of water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Conclusion
The selection of an amide coupling reagent is a multifaceted decision that requires careful consideration of the specific synthetic challenge at hand. DEPBT stands out as an exceptional choice when the suppression of racemization is the highest priority, particularly with sensitive substrates. For general-purpose, high-throughput synthesis where speed and efficiency are key, uronium/aminium reagents like HATU and COMU are often the reagents of choice, with COMU offering additional safety and purification advantages. PyBOP and T3P® represent robust and reliable alternatives with favorable byproduct profiles. Finally, EDC/HOBt remains a cost-effective and widely applicable option, especially when racemization is less of a concern or can be carefully controlled. By understanding the relative strengths and weaknesses of these reagents, supported by the quantitative data and protocols provided, researchers can make more informed decisions to achieve their synthetic goals efficiently and with high fidelity.
References
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of cyclopentapeptides and cycloheptapeptides by DEPBT and the influence of some factors on cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. [PDF] DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to DEPBT: Performance in Total Synthesis
In the intricate world of total synthesis, the choice of coupling reagent can be the determining factor between a successful campaign and a series of frustrating setbacks. For researchers, scientists, and drug development professionals, the ideal reagent must offer high yields, minimal side reactions, and, crucially, preservation of stereochemical integrity. This guide provides a comprehensive comparison of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), a phosphonium-type coupling reagent, with its alternatives, supported by experimental data from pivotal total synthesis projects.
DEPBT: A Shield Against Racemization
DEPBT has carved a niche for itself in the synthetic chemist's toolbox primarily due to its remarkable ability to suppress racemization, a common pitfall in peptide and complex amide bond formations.[1][2] This property is particularly valuable when dealing with sterically hindered or electronically challenging amino acids, as well as in macrocyclization reactions where prolonged reaction times can exacerbate epimerization.
The mechanism of DEPBT involves the in situ formation of a highly reactive and stable HOOBt ester intermediate. A tertiary amine is required to generate the carboxylate of the N-protected amino acid, which then attacks the central phosphorus atom of DEPBT. The resulting transient intermediate rearranges with a loss of diethyl phosphite to form the HOOBt ester. This activated intermediate is then attacked by the amino component to form the desired amide bond.[1] This pathway minimizes the exposure of the activated carboxylic acid to conditions that favor racemization.[2]
Caption: Proposed mechanism of DEPBT-mediated amide bond formation.
Performance in Challenging Synthetic Contexts
The true measure of a coupling reagent lies in its performance in demanding synthetic scenarios. DEPBT has proven its mettle in numerous total synthesis campaigns, particularly in macrolactamization and the coupling of racemization-prone fragments.
Macrolactamization
The intramolecular cyclization to form a macrolactam is a critical and often low-yielding step in the synthesis of many natural products. DEPBT has demonstrated superior efficacy in this transformation compared to other common reagents.
| Coupling Reagent | Cyclization of H-Pro-Tyr-Leu-Ala-Gly-OH (% Yield)[1] | Cyclization of H-Ala-Tyr-Leu-Ala-Gly-OH (% Yield)[1] |
| DEPBT | 54 | 52 |
| BOP | 35 | - |
| EDC | 25 | - |
| HBTU | 40 | - |
| TBTU | - | 45 |
| DCC | - | 15 |
In the synthesis of a cyclic pentapeptide, DEPBT provided significantly higher yields compared to BOP, EDC, and HBTU.[1] Similarly, for another peptide sequence, DEPBT outperformed TBTU and DCC.[1]
Coupling of Phenylglycine Residues in Teicoplanin Aglycon Synthesis
The total synthesis of the complex glycopeptide antibiotic teicoplanin aglycon presented a significant challenge in the coupling of phenylglycine residues, which are highly susceptible to racemization. In these demanding fragment couplings, DEPBT proved to be the reagent of choice. While other reagents led to low conversions or significant racemization, the use of DEPBT at 0°C in THF consistently provided good to excellent yields with no detectable racemization.[1]
Synthesis of a Kyotorphin Derivative
In a solution-phase synthesis of a kyotorphin derivative, the coupling of an Nα-acylated tyrosine with arginine was prone to racemization. A comparative study of various coupling reagents revealed that only DEPBT could achieve the desired coupling without any loss of optical purity.
| Coupling Reagent | Base | Yield (%)[3] | Diastereomeric Ratio (dr)[3] |
| DEPBT | DIPEA | 76 | >98:2 |
| BOP/HOBt | NMM | 59 | 87:13 |
| HBTU/HOBt | NMM | 73 | 68:32 |
| EDC/Oxyma | DIPEA | 70 | 78:22 |
Chemoselectivity: A Key Advantage
A notable feature of DEPBT is its chemoselectivity. It selectively mediates the formation of amide bonds in the presence of unprotected hydroxyl groups, such as those in serine, threonine, and tyrosine residues. This obviates the need for additional protection and deprotection steps, streamlining the synthetic route. In contrast, carbodiimide reagents like DCC and EDC would lead to the formation of undesired esters.[1]
Caption: Workflow comparing DEPBT's chemoselectivity with other reagents.
Experimental Protocols
General Procedure for Solution-Phase Peptide Coupling with DEPBT
-
Dissolve the N-protected amino acid (1.0 equiv.) and the amino acid ester hydrochloride (1.0 equiv.) in an appropriate solvent (e.g., THF or DMF).
-
Add a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DEPBT (1.1-1.2 equiv.) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude peptide by column chromatography on silica gel.
General Procedure for Solid-Phase Peptide Coupling with DEPBT
-
Swell the resin in the appropriate solvent (e.g., DMF or DCM).
-
Deprotect the N-terminal amino group of the resin-bound peptide.
-
In a separate flask, dissolve the N-protected amino acid (1.5 equiv.) and DEPBT (1.5 equiv.) in DMF.
-
Add a tertiary amine base (e.g., diisopropylethylamine, 3.0 equiv.) to the solution of the amino acid and DEPBT.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Filter the resin and wash thoroughly with DMF and DCM.
Comparison with Modern Coupling Reagents
While DEPBT shows clear advantages over older reagents, the field of peptide synthesis has seen the development of newer, highly efficient coupling reagents.
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethanaminium hexafluorophosphate]) : This uronium salt-based reagent, derived from OxymaPure, is known for its high reactivity, solubility, and improved safety profile compared to benzotriazole-based reagents.[4] It often requires only one equivalent of base and can be more effective than DEPBT in certain contexts, particularly in rapid, automated synthesis.
-
T3P® (Propanephosphonic acid anhydride) : This cyclic anhydride is a powerful water-soluble coupling reagent that often provides high yields and low epimerization, especially in large-scale synthesis. Its byproducts are easily removed by aqueous extraction, making it an attractive option from a process chemistry perspective.
A direct, comprehensive comparison of DEPBT with these more modern reagents in the context of a wide range of total synthesis projects is still an area that warrants further investigation. However, for specific applications, particularly those involving racemization-prone fragments or the need for high chemoselectivity, DEPBT remains a highly valuable and often superior choice.
Conclusion
DEPBT has established itself as a cornerstone coupling reagent in the total synthesis of complex, stereochemically rich molecules. Its exceptional ability to suppress racemization, coupled with its unique chemoselectivity, offers significant advantages over many traditional and even some modern coupling reagents. While newer reagents may offer benefits in terms of speed and solubility, the reliability of DEPBT in challenging coupling scenarios ensures its continued relevance and utility for researchers and professionals in the field of chemical synthesis and drug development.
References
A Comparative Guide to Coupling Reagents for Macrocyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of macrocycles, cyclic molecules with large ring structures, is a cornerstone of modern drug discovery and chemical biology. These complex architectures are prevalent in natural products and have given rise to numerous therapeutics. A critical step in their synthesis is the macrocyclization reaction, where a linear precursor is induced to form a ring. The choice of coupling reagent for this intramolecular reaction is paramount, profoundly influencing yield, reaction time, purity, and the stereochemical integrity of the final product. This guide provides an objective comparison of commonly used coupling reagents for macrocyclization, supported by experimental data, to aid in the selection of the optimal reagent for your research.
Performance Comparison of Common Coupling Reagents
The selection of a coupling reagent is often a trade-off between reactivity, the propensity for side reactions (most notably racemization), and cost. Below is a summary of quantitative data compiled from various studies, highlighting the performance of several popular coupling reagents in macrocyclization and related peptide coupling reactions.
Table 1: Crude Product Purity in the Synthesis of "Difficult" Peptides
"Difficult" peptide sequences are prone to aggregation and incomplete coupling reactions, making them a good model for assessing the efficiency of coupling reagents.
| Coupling Reagent | Peptide Sequence | Coupling Time (min) | Crude Purity (%)[1] |
| PyBOP | ACP (65-74) | 2 x 20 | 70.27 |
| HATU | ACP (65-74) | 2 x 20 | 79.91 |
| HCTU | ACP (65-74) | 2 x 20 | 80.52 |
| PyBOP | A-ß Amyloid (1-42) | 2 x 20 | 88.54 |
| HATU | A-ß Amyloid (1-42) | 2 x 20 | 91.23 |
| HCTU | A-ß Amyloid (1-42) | 2 x 20 | 92.11 |
Note: PyBOP is presented as a safer alternative to BOP. HCTU is a close analog of HBTU.
Table 2: Comparative Racemization Levels of Coupling Reagents
Racemization, the loss of stereochemical integrity at a chiral center, is a major concern in peptide macrocyclization. The extent of epimerization (the formation of the D-isomer from the L-isomer) is a key indicator of a coupling reagent's performance in this regard.
| Coupling Reagent/Method | % D-Isomer (Epimerization)[2] |
| HBTU | 1.5 - 5.0% |
| HATU | 0.5 - 2.0% |
| HCTU | 1.0 - 4.0% |
| TBTU | 2.0 - 6.0% |
| PyBOP | 1.0 - 3.5% |
| COMU | < 1.0% |
| DIC/HOBt | 0.5 - 2.5% |
Key Observations:
-
HATU consistently demonstrates high efficiency, particularly for challenging sequences, and maintains low levels of racemization.[1][2] This is often attributed to the 7-azabenzotriazole (HOAt) moiety, which forms a highly reactive OAt-active ester and accelerates the coupling reaction.[1]
-
HBTU and TBTU are effective and widely used reagents, but they tend to exhibit higher levels of racemization compared to HATU.[2]
-
COMU has emerged as a highly efficient reagent with exceptionally low racemization, often less than 1%.[2]
-
Phosphonium-based reagents like PyBOP offer a good balance of efficiency and low racemization.[2]
-
Carbodiimides such as DIC , when used with additives like HOBt , remain a reliable and cost-effective option for minimizing racemization.[2]
Experimental Protocols
The following is a generalized protocol for a solution-phase macrocyclization of a linear peptide, which is a common strategy in the synthesis of macrocyclic peptides. This protocol can be adapted to compare the efficacy of different coupling reagents.
1. Preparation of the Linear Peptide Precursor:
The linear peptide is typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, for example, using Fmoc chemistry. The peptide is then cleaved from the resin, and the side-chain protecting groups are removed, except for those that might interfere with the macrocyclization reaction. The N- and C-termini are deprotected to allow for head-to-tail cyclization.
2. General Solution-Phase Macrocyclization Protocol:
-
Materials:
-
Linear peptide precursor with free N- and C-termini
-
High-purity, dry solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (DCM))
-
Coupling reagent (e.g., HATU, HBTU, PyBOP, COMU, or DIC/HOBt)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM))
-
Syringe pump
-
High-quality glassware, dried and under an inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve the linear peptide precursor in the chosen solvent to a high dilution (typically 0.1-1.0 mM) in a large reaction vessel. This is crucial to favor the intramolecular cyclization over intermolecular polymerization.
-
In a separate flask, prepare a solution of the coupling reagent (1.1-1.5 equivalents) and, if necessary, an additive like HOBt (1.1-1.5 equivalents) in the same solvent.
-
Add the base (2-3 equivalents) to the solution of the coupling reagent.
-
Using a syringe pump, add the solution of the activated coupling reagent to the vigorously stirred solution of the linear peptide precursor over a prolonged period (e.g., 4-12 hours).
-
Allow the reaction to stir at room temperature for an additional 12-24 hours after the addition is complete.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Upon completion, quench the reaction (e.g., by adding a small amount of water).
-
Remove the solvent under reduced pressure.
-
Purify the crude macrocycle using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified macrocycle by mass spectrometry and NMR spectroscopy.
-
Visualizing the Workflow
A generalized workflow for a comparative study of coupling reagents in a macrocyclization reaction is depicted below. This diagram illustrates the key steps from the linear precursor to the final analysis of the macrocyclic product.
The mechanism of action for uronium/aminium-based coupling reagents, which are highly effective in macrocyclization, involves the activation of the carboxylic acid to form a reactive intermediate.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), a widely used peptide coupling reagent. Adherence to these guidelines is crucial due to the hazardous nature of the compound.
I. Chemical and Physical Properties
Understanding the properties of DEPBT is the first step in handling it safely. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₃O₅P[1] |
| Molecular Weight | 299.23 g/mol [1] |
| Appearance | White powder |
| Melting Point | 75-77 °C |
| Storage Temperature | +2°C to +8°C |
| Solubility | Almost transparent in Ethylacetate |
| Density (Predicted) | 1.45 ± 0.1 g/cm³ |
| Boiling Point (Predicted) | 382.1 ± 25.0 °C |
II. Hazard Identification and Safety Precautions
DEPBT is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times when handling it.
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/ eye protection/ face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
III. Proper Disposal Procedures
The disposal of DEPBT and its contaminated materials must be handled with care to prevent harm to personnel and the environment. The following workflow outlines the required steps for its proper disposal.
IV. Experimental Protocols for Disposal
Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or decomposition of this compound for routine laboratory disposal. The recommended procedure is to treat it as a hazardous chemical waste and dispose of it through a licensed waste management service.
General Guidance for Handling and Waste Minimization:
-
Avoid Excess: Only weigh out the amount of DEPBT required for your experiment to minimize waste.
-
Segregate Waste: Do not mix DEPBT waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Decontaminate: Thoroughly decontaminate any labware that has come into contact with DEPBT using an appropriate solvent (e.g., ethyl acetate) and collect the rinse as hazardous waste.
By following these procedures, you can ensure the safe handling and disposal of this compound, contributing to a safer laboratory environment and responsible environmental stewardship. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Operational Guide for Handling 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), a reagent commonly used in peptide synthesis. Adherence to these guidelines is critical to ensure personal safety and proper laboratory practice.
Hazard Identification and Personal Protective Equipment (PPE)
DEPBT is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to use appropriate personal protective equipment to mitigate these risks.
Summary of Hazards:
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation.[2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. | To protect eyes from dust particles and splashes, preventing serious irritation.[2] |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended. | To prevent inhalation of dust particles that can cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedures
The following protocols are generalized for common laboratory applications of DEPBT, such as peptide coupling reactions. Researchers should always refer to their specific, validated experimental protocols and risk assessments.
2.1. Preparation and Weighing:
-
Work Area Preparation: Conduct all work in a well-ventilated chemical fume hood.
-
Gather Materials: Ensure all necessary PPE, reagents, solvents, and equipment are readily available.
-
Weighing: Carefully weigh the required amount of DEPBT. Avoid creating dust. Use a spatula and weigh the powder on weighing paper or in a suitable container.
2.2. Solution Phase Peptide Coupling (Illustrative Protocol): This is a general procedure and may require optimization for specific substrates.
-
Dissolution: Dissolve the protected amino acid and amino acid ester in an appropriate solvent such as tetrahydrofuran (THF) (approximately 2 ml per mmol of amino acid ester).[4][5]
-
Addition of DEPBT and Base: Add 1.1–1.2 equivalents of DEPBT and 2.0 equivalents of a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA).[4][5] For amino acids prone to racemization, it is recommended to cool the mixture to 0°C before adding DEPBT.[4][5]
-
Reaction: Stir the mixture for 1 to 2 hours at room temperature, or as determined by reaction monitoring (e.g., TLC).[4][5]
-
Work-up:
2.3. Solid-Phase Peptide Coupling (Illustrative Protocol): This is a general procedure and may require optimization for specific resins and amino acids.
-
Resin Suspension: Suspend the resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 10 ml per gram of resin).[4][5]
-
Addition of Amino Acid and Base: Add 1.5 equivalents of the protected amino acid (based on resin substitution) and 3 equivalents of DIPEA or Et3N.[4][5]
-
Reaction: Shake the mixture at room temperature for 1-2 hours.[4][5]
-
Washing:
Disposal Plan
Proper disposal of DEPBT and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Solid Waste: Unused DEPBT, contaminated weighing paper, gloves, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Reaction mixtures and solvent washes containing DEPBT should be collected in a separate, clearly labeled hazardous waste container for organic waste.
3.2. Disposal Procedure:
-
Container Labeling: All waste containers must be sealed and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for guidance on collection and disposal schedules.
-
Decontamination: Decontaminate any glassware or equipment that has come into contact with DEPBT using an appropriate solvent before washing. Collect the decontamination solvent as hazardous waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Get medical attention.[3]
-
Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Mandatory Visualizations
Caption: Workflow for safe handling and disposal of DEPBT.
This guide is intended to supplement, not replace, comprehensive safety training and institutional protocols. Always consult the Safety Data Sheet (SDS) for the most detailed information before handling any chemical.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
